CP-195543
描述
CP-195543 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a potent & selective leukotriene B4 antagonist; structure in first source
Structure
3D Structure
属性
CAS 编号 |
204981-48-6 |
|---|---|
分子式 |
C24H19F3O4 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1 |
InChI 键 |
NZQDWKCNBOELAI-KSFYIVLOSA-N |
手性 SMILES |
C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
规范 SMILES |
C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
外观 |
Solid powder |
其他CAS编号 |
204981-48-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid CP 195543 CP-195543 CP195543 |
产品来源 |
United States |
Foundational & Exploratory
CP-195543: A Technical Overview of its Mechanism of Action as a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways.[1] This document provides a detailed examination of the mechanism of action of this compound, summarizing its pharmacological profile from preclinical studies. It includes a compilation of quantitative data from various in vitro and in vivo assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This compound has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis.[2][3]
Introduction
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the pathogenesis of numerous inflammatory diseases. It exerts its effects by binding to high- and low-affinity G-protein coupled receptors on the surface of various immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of inflammatory mediators. This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was developed as a selective antagonist of these LTB4 receptors to mitigate LTB4-driven inflammation.[1][4]
Mechanism of Action
This compound functions as a selective LTB4 receptor antagonist, exhibiting a dual mechanism of action depending on the receptor affinity state.[1][4]
-
High-Affinity LTB4 Receptor: On the high-affinity LTB4 receptor, which primarily mediates neutrophil chemotaxis, this compound acts as a noncompetitive antagonist .[1][4] This is supported by Scatchard analysis of [3H]LTB4 binding and functional chemotaxis assays.[1][4]
-
Low-Affinity LTB4 Receptor: In contrast, this compound behaves as a competitive antagonist at the low-affinity LTB4 receptor.[1][4] This receptor is involved in cellular responses such as the up-regulation of the adhesion molecule CD11b.[1]
This selective antagonism blocks the downstream signaling cascades initiated by LTB4, thereby inhibiting key inflammatory processes.
LTB4 Signaling Pathway and this compound Inhibition
The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound.
Caption: LTB4 signaling and this compound antagonism.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Inhibition
| Assay | Species/Cell Type | Parameter | Value | Reference |
| [3H]LTB4 Binding | Human Neutrophils (High-Affinity) | IC50 | 6.8 nM | [1] |
| Ki | 4.9 nM | [1] | ||
| [3H]LTB4 Binding | Murine Spleen Membranes | IC50 | 37.0 nM | [1] |
| Ki | 26.9 nM | [1] | ||
| Neutrophil Chemotaxis | Human | IC50 | 2.4 nM | [1] |
| Neutrophil Chemotaxis | Mouse | IC50 | 7.5 nM | [1] |
| CD11b Up-regulation | Human Neutrophils | pA2 | 7.66 | [1] |
| CD11b Up-regulation (Whole Blood) | Human Neutrophils | pA2 | 7.12 | [1] |
| CD11b Up-regulation (Whole Blood) | Murine Neutrophils | pA2 | 7.06 | [1] |
| CD11b Up-regulation (Whole Blood) | Human Monocytes | IC50 | 270 nM | [1] |
| CD11b Up-regulation (Whole Blood) | Human Eosinophils | IC50 | 420 nM | [1] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | Parameter | Value | Reference |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | ED50 | 0.1 mg/kg p.o. | [1] |
| LTB4-mediated Neutrophil Infiltration | Mouse | Skin | ED50 | 2.8 mg/kg p.o. | [1] |
| Collagen-Induced Arthritis (IL-1 exacerbated) | Mouse | Clinical Symptoms & Weight Loss | Half-maximal effect plasma level | 0.4 - 0.5 µg/ml | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
[3H]LTB4 Receptor Binding Assay
This assay measures the ability of this compound to displace radiolabeled LTB4 from its receptors.
Caption: Workflow for [3H]LTB4 receptor binding assay.
Methodology:
-
Membrane Preparation: Membranes from human neutrophils or murine spleens were prepared.
-
Incubation: The membranes were incubated with a fixed concentration of [3H]LTB4 and a range of concentrations of this compound.
-
Separation: The reaction was terminated, and bound radioligand was separated from free radioligand by rapid filtration.
-
Quantification: The amount of bound [3H]LTB4 was quantified by liquid scintillation counting.
-
Analysis: The data were analyzed using non-linear regression to determine the IC50 value. The Ki value was calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the functional consequence of LTB4 receptor antagonism on neutrophil migration.
Caption: Workflow for neutrophil chemotaxis assay.
Methodology:
-
Cell Isolation: Neutrophils were isolated from human or mouse blood.
-
Assay Setup: A Boyden chamber or similar microchemotaxis chamber was used, with a porous membrane separating the upper and lower wells.
-
Treatment: Neutrophils were placed in the upper chamber, and LTB4, with or without various concentrations of this compound, was placed in the lower chamber.
-
Incubation: The chamber was incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that migrated to the lower chamber was quantified, typically by microscopy.
-
Analysis: The concentration of this compound that inhibited migration by 50% (IC50) was determined.
CD11b Up-regulation Assay
This flow cytometry-based assay measures the expression of the activation marker CD11b on the surface of leukocytes.
Methodology:
-
Sample: Whole blood samples were used.
-
Stimulation: Samples were stimulated with LTB4 in the presence or absence of this compound.
-
Staining: The cells were stained with a fluorescently labeled antibody against CD11b.
-
Analysis: The expression of CD11b on neutrophils, monocytes, and eosinophils was quantified by flow cytometry.
-
Data Analysis: The pA2 value, a measure of competitive antagonist potency, was calculated from Schild regression analysis.
Selectivity Profile
This compound demonstrates high selectivity for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein coupled chemotactic factor receptors, including those for complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1]
Conclusion
This compound is a well-characterized, potent, and selective LTB4 receptor antagonist. Its dual mechanism of noncompetitive antagonism at high-affinity receptors and competitive antagonism at low-affinity receptors provides a comprehensive blockade of LTB4-mediated inflammatory responses. The preclinical data strongly supported its evaluation in clinical trials for the treatment of inflammatory diseases. While a clinical trial in combination with celecoxib for rheumatoid arthritis was discontinued due to tolerability issues, this was not related to serious safety or efficacy concerns, suggesting the mechanism of action remains a valid therapeutic target.[3] This technical summary provides a foundational understanding of the pharmacological properties of this compound for researchers and professionals in the field of drug development.
References
CP-195543: A Technical Guide to its LTB4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
CP-195543, identified as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.
Core Activity: Dual Antagonism of LTB4 Receptors
This compound exhibits a unique dual mechanism of action, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.[1] This differential activity is crucial for its pharmacological effects, as the high-affinity receptor is primarily responsible for mediating neutrophil chemotaxis, while the low-affinity receptor is involved in other cellular responses like CD11b up-regulation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antagonist activity of this compound across various experimental models.
Table 1: In Vitro Binding Affinity of this compound to LTB4 Receptors
| Cell/Tissue Type | Receptor Type | IC50 (nM) | Ki (nM) |
| Human Neutrophils | High-Affinity | 6.8[1][2][3] | 4.9[1][2] |
| Murine Spleen Membranes | High-Affinity | 37.0[1][2][3] | 26.9[1][2] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Cell Type | Agonist | Parameter | Value |
| Chemotaxis | Human Neutrophils | LTB4 | IC50 (nM) | 2.4[1][2][3] |
| Chemotaxis | Mouse Neutrophils | LTB4 | IC50 (nM) | 7.5[1][2][3] |
| CD11b Up-regulation | Human Neutrophils (isolated) | LTB4 | pA2 | 7.66[1][2] |
| CD11b Up-regulation | Human Neutrophils (whole blood) | LTB4 | pA2 | 7.12[1][2] |
| CD11b Up-regulation | Murine Neutrophils (whole blood) | LTB4 | pA2 | 7.06[1][2] |
| CD11b Up-regulation | Human Monocytes (whole blood) | LTB4 | IC50 (nM) | 270[1][2] |
| CD11b Up-regulation | Human Eosinophils (whole blood) | LTB4 | IC50 (nM) | 420[1][2] |
Table 3: In Vivo Functional Antagonist Activity of this compound
| Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| Guinea Pig | LTB4-mediated neutrophil infiltration in skin | 0.1[1][2] |
| Mouse | LTB4-mediated neutrophil infiltration in skin | 2.8[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the characterization of this compound.
Caption: LTB4 Receptor Signaling and this compound Inhibition.
Caption: Radioligand Binding Assay Workflow.
Caption: Neutrophil Chemotaxis Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to LTB4 receptors.
-
Membrane Preparation:
-
Human neutrophils are isolated from venous blood of healthy volunteers.
-
Murine spleen membranes are prepared from homogenized spleen tissue.
-
Cell or tissue homogenates are centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
-
Binding Reaction:
-
Membrane preparations are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the LTB4 receptors.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
The filters are washed to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50) is determined.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.
-
Cell Preparation:
-
Neutrophils are isolated from human or mouse blood using standard density gradient centrifugation techniques.
-
The isolated neutrophils are resuspended in a suitable assay buffer.
-
-
Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells is used.
-
The lower wells are filled with a solution containing LTB4 as the chemoattractant.
-
The upper wells are filled with the neutrophil suspension, with or without pre-incubation with various concentrations of this compound.
-
-
Migration:
-
The chamber is incubated at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.
-
-
Quantification:
-
After the incubation period, the non-migrated cells on the top of the membrane are removed.
-
The membrane is fixed and stained to visualize the migrated cells on the underside.
-
The number of migrated cells is quantified by microscopy.
-
-
Data Analysis:
-
The percentage inhibition of chemotaxis at each concentration of this compound is calculated.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal chemotactic response to LTB4, is determined.
-
In Vivo LTB4-Induced Neutrophil Infiltration
This in vivo model evaluates the efficacy of orally administered this compound in a relevant physiological setting.
-
Animal Dosing:
-
Guinea pigs or mice are orally administered with either vehicle or various doses of this compound.
-
-
Inflammatory Challenge:
-
After a specified time to allow for drug absorption, LTB4 is injected intradermally into the skin of the animals to induce a local inflammatory response.
-
-
Assessment of Neutrophil Infiltration:
-
After a defined period, the animals are euthanized, and the skin sites of injection are excised.
-
Neutrophil infiltration into the tissue is quantified. This can be done by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, or through histological analysis of tissue sections.
-
-
Data Analysis:
-
The dose of this compound that produces a 50% reduction in LTB4-induced neutrophil infiltration (ED50) is calculated.
-
Selectivity
This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment C5a, interleukin-8, or platelet-activating factor.[1][2]
Conclusion
This compound is a well-characterized LTB4 receptor antagonist with a distinct dual mechanism of action. Its potent in vitro and in vivo activity, coupled with its selectivity, has made it a valuable tool for investigating the role of LTB4 in various inflammatory processes and as a lead compound in the development of anti-inflammatory therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field.
References
An In-Depth Technical Guide to CP-195543: A Potent and Selective Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for key assays are presented, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. All quantitative data has been summarized in structured tables for ease of reference and comparison.
Chemical Structure and Properties
This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel compound.[1] Its unique architecture is central to its high affinity and selectivity for the LTB4 receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid | [1] |
| CAS Number | 204981-48-6 | [2] |
| Molecular Formula | C24H19F3O4 | [2] |
| Molecular Weight | 428.40 g/mol | [2] |
| SMILES | O=C(O)C1=CC=C(C(F)(F)F)C=C1C2=CC=C3--INVALID-LINK----INVALID-LINK--COC3=C2 | [2] |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the BLT1 receptor, the high-affinity receptor for LTB4. Its antagonistic activity has been demonstrated in a variety of in vitro and in vivo models of inflammation.
Table 2: Pharmacological Profile of this compound
| Parameter | Species/System | Value | Source |
| IC50 ([3H]LTB4 binding) | Human Neutrophils | 6.8 nM | [1] |
| Ki ([3H]LTB4 binding) | Human Neutrophils | 4.9 nM | [1] |
| IC50 ([3H]LTB4 binding) | Murine Spleen Membranes | 37.0 nM | [1] |
| Ki ([3H]LTB4 binding) | Murine Spleen Membranes | 26.9 nM | [1] |
| IC50 (LTB4-mediated chemotaxis) | Human Neutrophils | 2.4 nM | [1] |
| IC50 (LTB4-mediated chemotaxis) | Mouse Neutrophils | 7.5 nM | [1] |
| pA2 (LTB4-mediated CD11b up-regulation) | Human Neutrophils (in whole blood) | 7.12 | [1] |
| pA2 (LTB4-mediated CD11b up-regulation) | Murine Neutrophils (in whole blood) | 7.06 | [1] |
| IC50 (LTB4-mediated CD11b up-regulation) | Human Monocytes (in whole blood) | 270 nM | [1] |
| IC50 (LTB4-mediated CD11b up-regulation) | Human Eosinophils (in whole blood) | 420 nM | [1] |
| ED50 (LTB4-mediated neutrophil infiltration) | Guinea Pig (in vivo) | 0.1 mg/kg p.o. | [1] |
| ED50 (LTB4-mediated neutrophil infiltration) | Murine (in vivo) | 2.8 mg/kg p.o. | [1] |
Mechanism of Action: LTB4 Receptor Antagonism
Leukotriene B4 is a potent chemoattractant and activator of leukocytes, playing a crucial role in the inflammatory response. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, primarily the high-affinity BLT1 receptor. This compound acts as a selective antagonist at this receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
[3H]LTB4 Receptor Binding Assay
This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptor.
Protocol:
-
Membrane Preparation: Human neutrophils are isolated from whole blood and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in an appropriate buffer.
-
Binding Reaction: In a multi-well plate, the neutrophil membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with [3H]LTB4.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, in this case, LTB4.
Protocol:
-
Neutrophil Isolation: Human or murine neutrophils are isolated from fresh whole blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing LTB4 at a concentration that induces maximal chemotaxis. A microporous membrane separates the upper and lower wells.
-
Cell Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.
-
Chemotaxis: The treated neutrophils are placed in the upper wells of the chamber. The chamber is then incubated to allow the neutrophils to migrate through the membrane towards the LTB4 in the lower wells.
-
Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell detection method.
-
Data Analysis: The concentration of this compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is calculated.
CD11b Up-regulation Assay in Whole Blood
This assay assesses the effect of a compound on the expression of the adhesion molecule CD11b on the surface of leukocytes in a more physiologically relevant whole blood environment.
Protocol:
-
Blood Collection: Fresh heparinized whole blood is collected from human or murine subjects.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: The blood samples are then stimulated with LTB4 to induce the up-regulation of CD11b on the surface of neutrophils, monocytes, and eosinophils.
-
Staining: After stimulation, the cells are stained with fluorescently labeled antibodies specific for CD11b and cell-type specific markers (e.g., for neutrophils, monocytes, and eosinophils).
-
Flow Cytometry: The samples are analyzed by flow cytometry. The different leukocyte populations are identified based on their light scatter properties and the expression of cell-type specific markers. The mean fluorescence intensity of the CD11b staining on each cell type is quantified.
-
Data Analysis: The data is used to calculate the pA2 value, which is a measure of the antagonist's potency. For cell types where a full inhibition curve is generated, the IC50 value is determined.
Logical Relationships in the Mechanism of Action
The following diagram illustrates the logical flow of events from LTB4 production to the inflammatory response and how this compound intervenes in this process.
References
The Discovery and Preclinical Development of CP-195543: A Potent Leukotriene B4 Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, emerged from Pfizer's research program in the late 1990s as a promising candidate for the treatment of inflammatory diseases. This technical guide details the discovery, history, and preclinical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document outlines the pharmacological profile, mechanism of action, and the clinical trial history of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate a deeper understanding of the scientific journey of this compound.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant for neutrophils, stimulating their aggregation, degranulation, and the production of reactive oxygen species. Elevated levels of LTB4 have been implicated in the pathophysiology of a wide range of inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma. Consequently, the LTB4 receptor has been a significant target for the development of novel anti-inflammatory therapies.
The Discovery of this compound
The discovery of this compound by scientists at Pfizer's research facility in Groton, Connecticut, was the culmination of a dedicated medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists.
From Lead Compound to this compound
The development of this compound followed the investigation of an earlier lead compound, CP-105696.[1] While CP-105696 demonstrated high potency as an LTB4 antagonist, its development was hampered by high plasma protein binding, which contributed to a long plasma half-life.[1] This prompted further structural modifications to optimize the pharmacokinetic profile while retaining high affinity for the LTB4 receptor.
The research team at Pfizer focused on the 2-(4-hydroxy-7-chromanyl)benzoic acid scaffold.[2] A key publication from this period described the synthetic challenges and the development of a novel synthetic route for this class of compounds.[2] The initial synthesis involved an organostannane biaryl coupling, which had limitations.[2] The improved route utilized a palladium-catalyzed coupling of aryl oxazolines and a stereospecific enone reduction, enabling a more efficient and scalable synthesis.[2] This synthetic advancement was crucial for the exploration of the structure-activity relationships (SAR) within this chemical series.
Through these medicinal chemistry efforts, this compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was identified as a promising candidate with a superior preclinical profile.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of the high-affinity LTB4 receptor. Its preclinical pharmacological profile was extensively characterized in a seminal paper by Showell et al. in 1998.[1]
In Vitro Activity
This compound demonstrated potent inhibition of [3H]LTB4 binding to high-affinity LTB4 receptors on human neutrophils and murine spleen membranes.[1] It also effectively inhibited LTB4-mediated neutrophil chemotaxis.[1]
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | [3H]LTB4 Binding (Neutrophils) | 6.8 nM | [1] |
| Ki | Human | [3H]LTB4 Binding (Neutrophils) | 4.9 nM | [1] |
| IC50 | Murine | [3H]LTB4 Binding (Spleen Membranes) | 37.0 nM | [1] |
| Ki | Murine | [3H]LTB4 Binding (Spleen Membranes) | 26.9 nM | [1] |
| IC50 | Human | Neutrophil Chemotaxis | 2.4 nM | [1] |
| IC50 | Murine | Neutrophil Chemotaxis | 7.5 nM | [1] |
| pA2 | Human | CD11b Up-regulation (Whole Blood) | 7.12 | [1] |
| IC50 | Human | CD11b Up-regulation (Monocytes) | 270 nM | [1] |
| IC50 | Human | CD11b Up-regulation (Eosinophils) | 420 nM | [1] |
In Vivo Activity
Oral administration of this compound demonstrated efficacy in blocking LTB4-induced neutrophil infiltration in animal models.[1]
| Parameter | Species | Model | Value | Reference |
| ED50 | Guinea Pig | LTB4-induced Neutrophil Infiltration | 0.1 mg/kg p.o. | [1] |
| ED50 | Murine | LTB4-induced Neutrophil Infiltration | 2.8 mg/kg p.o. | [1] |
Mechanism of Action
This compound acts as a non-competitive antagonist at the high-affinity LTB4 receptor (BLT1) and as a competitive antagonist at the low-affinity LTB4 receptor (BLT2).[1] By blocking the binding of LTB4 to its receptors on immune cells, particularly neutrophils, this compound inhibits the downstream signaling pathways that lead to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.
Figure 1: Simplified LTB4 signaling pathway and the inhibitory action of this compound.
Clinical Development and Discontinuation
Based on its promising preclinical profile, this compound advanced into clinical trials. A Phase 2 study was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis. However, the trial was prematurely discontinued in December 2007. The decision was based on an interim analysis that revealed a poor tolerability profile and a high rate of discontinuation among participants receiving the dual therapy. It is important to note that the discontinuation was not due to any serious safety or efficacy concerns.
Experimental Protocols
LTB4 Receptor Binding Assay (Adapted from Showell et al., 1998)
Figure 2: Workflow for the LTB4 Receptor Binding Assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes are collected by centrifugation.
-
Binding Reaction: Neutrophil membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound or vehicle control.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound [3H]LTB4 passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value.
Neutrophil Chemotaxis Assay (Adapted from Showell et al., 1998)
Figure 3: Workflow for the Neutrophil Chemotaxis Assay.
Methodology:
-
Assay Setup: A Boyden chamber or a similar chemotaxis system is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Chemoattractant: A solution containing LTB4 is placed in the lower chamber.
-
Cell Preparation: Isolated human neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
Cell Seeding: The treated neutrophils are placed in the upper chamber.
-
Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.
-
Quantification: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neutrophil migration (IC50) is determined.
Conclusion
This compound represents a significant achievement in the medicinal chemistry of LTB4 receptor antagonists. Its discovery and preclinical development provided a potent and selective tool to probe the role of LTB4 in inflammatory processes. Although its clinical development was halted due to tolerability issues in a specific combination therapy, the story of this compound offers valuable insights into the challenges of translating potent preclinical activity into clinical success. The detailed pharmacological data and the optimized synthetic route developed for this compound remain a valuable resource for researchers in the field of inflammation and drug discovery. The journey of this compound underscores the intricate and iterative nature of drug development, from initial lead optimization to the complexities of clinical evaluation.
References
The Role of CP-195543 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key inflammatory pathways, and a summary of its preclinical pharmacological profile. Quantitative data from in vitro and in vivo studies are presented, along with detailed experimental methodologies. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. LTB4 exerts its effects through binding to specific G-protein coupled receptors, primarily the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, has been identified as a structurally novel, selective, and potent LTB4 receptor antagonist[1]. Its ability to modulate LTB4-mediated signaling pathways makes it a significant molecule of interest for the development of anti-inflammatory therapeutics.
Mechanism of Action
This compound functions by competitively and non-competitively antagonizing LTB4 receptors, depending on the receptor subtype.
-
High-Affinity LTB4 Receptor (BLT1): On human neutrophils (HN), this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor. This is evidenced by Scatchard analysis of [3H]LTB4 binding and its effect on LTB4-mediated chemotaxis[1][2]. This noncompetitive antagonism is crucial for inhibiting the potent chemotactic signals mediated by LTB4.
-
Low-Affinity LTB4 Receptor (BLT2): In contrast, this compound acts as a competitive antagonist at the low-affinity LTB4 receptor on human neutrophils[1][2]. This is supported by Scatchard analyses of [3H]LTB4 binding and competitive inhibition of LTB4-mediated CD11b up-regulation on neutrophils[1].
The dual antagonistic nature of this compound at different LTB4 receptors contributes to its comprehensive inhibitory effect on LTB4-driven inflammation.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound[1]
| Assay | Species/Cell Type | Parameter | Value |
| [3H]LTB4 Binding Inhibition | Human Neutrophils (High-Affinity Receptor) | IC50 | 6.8 nM |
| Ki | 4.9 nM | ||
| [3H]LTB4 Binding Inhibition | Murine Spleen Membranes (High-Affinity Receptor) | IC50 | 37.0 nM |
| Ki | 26.9 nM | ||
| LTB4-mediated Chemotaxis Inhibition | Human Neutrophils | IC50 | 2.4 nM |
| Mouse Neutrophils | IC50 | 7.5 nM | |
| LTB4-mediated CD11b Up-regulation Inhibition | Human Neutrophils (Low-Affinity Receptor) | pA2 | 7.66 |
| Human Neutrophils (Whole Blood) | pA2 | 7.12 | |
| Murine Neutrophils (Whole Blood) | pA2 | 7.06 | |
| LTB4-mediated CD11b Up-regulation Inhibition | Human Monocytes (Whole Blood) | IC50 | 270 nM |
| Human Eosinophils (Whole Blood) | IC50 | 420 nM |
Table 2: In Vivo Efficacy of this compound[1][2]
| Model | Species | Endpoint | ED50 / Effective Dose |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig (skin) | Inhibition of Infiltration | 0.1 mg/kg p.o. |
| LTB4-mediated Neutrophil Infiltration | Mouse (skin) | Inhibition of Infiltration | 2.8 mg/kg p.o. |
| IL-1-exacerbated Collagen-Induced Arthritis | Mouse | Reduction of Clinical Symptoms | 0.4 to 0.5 µg/ml (plasma level for half-maximal effect) |
Signaling Pathways and Experimental Workflows
LTB4 Signaling Pathway and Inhibition by this compound
Leukotriene B4 is a key chemoattractant that guides neutrophils to sites of inflammation. This process is initiated by the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of neutrophils. This binding event triggers a downstream signaling cascade that ultimately leads to chemotaxis and the upregulation of adhesion molecules like CD11b. This compound effectively blocks this pathway by antagonizing the LTB4 receptor.
Caption: LTB4 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Chemotaxis Assay
The chemotactic response of neutrophils to LTB4 is a critical functional assay to evaluate the efficacy of LTB4 receptor antagonists. A common method to assess this is the Boyden chamber assay.
Caption: Workflow for an in vitro neutrophil chemotaxis assay.
Detailed Experimental Protocols
[3H]LTB4 Receptor Binding Assay[1]
-
Cell/Membrane Preparation: Human neutrophils are isolated from venous blood of healthy volunteers using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation. For murine studies, spleen membranes are prepared from BALB/c mice.
-
Assay Conditions: The binding assay is performed in a final volume of 200 µL containing a Tris buffer (pH 7.4), the cell membranes (approximately 50 µg of protein), 0.5 nM [3H]LTB4, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 4°C for 60 minutes.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4. IC50 values are calculated from concentration-response curves using non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay[1]
-
Cell Preparation: Human or mouse neutrophils are isolated as described above.
-
Assay Setup: A 48-well micro-chemotaxis chamber (Boyden chamber) is used. The lower wells are filled with buffer containing LTB4 at a concentration that elicits a maximal chemotactic response (e.g., 10 nM).
-
Treatment: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Migration: The neutrophil suspension is placed in the upper wells, separated from the lower wells by a polycarbonate filter (e.g., 5 µm pore size). The chamber is incubated for 60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope.
-
Data Analysis: The results are expressed as the percentage of inhibition of the LTB4-induced migration. IC50 values are determined from the dose-response curve.
In Vivo LTB4-Mediated Neutrophil Infiltration[1]
-
Animal Model: Male Hartley guinea pigs or male CD-1 mice are used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Induction of Inflammation: One hour after drug administration, LTB4 (e.g., 100 ng/site) is injected intradermally into the dorsal skin.
-
Measurement of Neutrophil Infiltration: After a defined period (e.g., 4 hours), the animals are euthanized, and skin biopsies are taken from the injection sites. Neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenates.
-
Data Analysis: The ED50 value, the dose of this compound that causes a 50% reduction in LTB4-induced MPO activity, is calculated.
Clinical Significance and Future Directions
The potent and selective LTB4 receptor antagonism of this compound positions it as a promising candidate for the treatment of various inflammatory diseases where LTB4 plays a significant pathological role. These conditions include rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
A clinical trial involving this compound in combination with celecoxib for rheumatoid arthritis was initiated. However, the trial was prematurely discontinued due to a poor tolerability profile and a high discontinuation rate with the dual therapy, not due to serious safety or efficacy concerns[3]. This highlights the challenges in translating preclinical efficacy into clinical success and underscores the need for further investigation into optimal dosing, formulation, and potential combination therapies.
Future research should focus on understanding the detailed pharmacokinetic and pharmacodynamic profile of this compound in humans to optimize its therapeutic window. Further preclinical studies in a wider range of inflammatory disease models could also help identify the most suitable clinical indications for this compound.
Conclusion
This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with significant anti-inflammatory activity demonstrated in preclinical models. Its dual mechanism of noncompetitive and competitive antagonism at high and low-affinity LTB4 receptors, respectively, provides a comprehensive blockade of LTB4-mediated inflammatory responses. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of inflammation. While clinical development has faced challenges, the robust preclinical profile of this compound suggests that further investigation into its therapeutic potential is warranted.
References
CP-195543: A Deep Dive into its Selectivity for Leukotriene B4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro pharmacological profile of CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail its binding affinity, functional activity, and selectivity, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a complete picture of its mechanism of action at its primary targets.
Quantitative Analysis of this compound Activity
The selectivity and potency of this compound are demonstrated through its differential activity at LTB4 receptors across various cell types and species, as well as its lack of effect on other inflammatory mediator receptors.
Table 1: this compound Binding Affinity for LTB4 Receptors
| Species | Tissue/Cell Type | Receptor Type | Parameter | Value (nM) |
| Human | Neutrophils | High-Affinity LTB4 | IC₅₀ | 6.8[1][2][3] |
| Human | Neutrophils | High-Affinity LTB4 | Kᵢ | 4.9[1][2] |
| Murine | Spleen Membranes | High-Affinity LTB4 | IC₅₀ | 37.0[1][2][3] |
| Murine | Spleen Membranes | High-Affinity LTB4 | Kᵢ | 26.9[1][2] |
Table 2: Functional Antagonism of LTB4-Mediated Responses by this compound
| Species | Cell Type | Assay | Parameter | Value |
| Human | Neutrophils | Chemotaxis | IC₅₀ | 2.4 nM[1][2] |
| Mouse | Neutrophils | Chemotaxis | IC₅₀ | 7.5 nM[1][2] |
| Human | Neutrophils | CD11b Up-regulation | pA₂ | 7.66[1][2] |
| Human | Neutrophils (in whole blood) | CD11b Up-regulation | pA₂ | 7.12[1][2] |
| Murine | Neutrophils (in whole blood) | CD11b Up-regulation | pA₂ | 7.06[1][2] |
| Human | Monocytes (in whole blood) | CD11b Up-regulation | IC₅₀ | 270 nM[1][2] |
| Human | Eosinophils (in whole blood) | CD11b Up-regulation | IC₅₀ | 420 nM[1][2] |
Selectivity Profile
A key aspect of a therapeutic antagonist is its selectivity for the intended target. This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, this compound did not inhibit human neutrophil chemotaxis or CD11b up-regulation induced by other G-protein-coupled receptor agonists, including complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1][2]
LTB4 Receptor Signaling and Point of Intervention
The following diagram illustrates the canonical LTB4 signaling pathway leading to neutrophil chemotaxis and activation, and the point at which this compound exerts its antagonistic effect.
Caption: LTB4 signaling pathway and this compound antagonism.
Experimental Methodologies
The following sections provide a detailed overview of the key experimental protocols used to characterize the selectivity and potency of this compound.
[³H]LTB4 Radioligand Binding Assay
This assay quantifies the ability of this compound to displace the radiolabeled native ligand, [³H]LTB4, from its receptors on cell membranes.
Caption: Workflow for a [³H]LTB4 radioligand binding assay.
Protocol Summary:
-
Membrane Preparation: Membranes from human neutrophils or murine spleen were prepared and suspended in a binding buffer.
-
Incubation: A constant concentration of [³H]LTB4 was incubated with the membrane preparation in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled LTB4.
-
Separation: The incubation mixture was filtered through a glass fiber filter to separate membrane-bound radioactivity from the free radioligand.
-
Quantification: The radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Protocol Summary:
-
Cell Preparation: Neutrophils were isolated from human or mouse blood.
-
Assay Setup: A two-chamber chemotaxis system (e.g., Boyden chamber) with a porous membrane separating the chambers was used. The lower chamber was filled with a solution containing LTB4.
-
Treatment and Loading: Neutrophils were pre-incubated with various concentrations of this compound and then placed in the upper chamber.
-
Incubation: The chamber was incubated to allow neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.
-
Quantification: After incubation, the number of cells that migrated to the lower side of the membrane was quantified, typically by staining and microscopy.
-
Data Analysis: The concentration of this compound that caused a 50% reduction in the number of migrated cells (IC₅₀) was calculated.
CD11b Up-regulation Assay
This assay measures the expression of the adhesion molecule CD11b on the surface of leukocytes, which is a marker of cell activation, and the ability of this compound to inhibit this LTB4-mediated response.
Protocol Summary:
-
Sample Preparation: The assay was performed on isolated human neutrophils or in whole blood from humans and mice.
-
Treatment: Samples were pre-incubated with varying concentrations of this compound.
-
Stimulation: Leukocytes were stimulated with LTB4 to induce the up-regulation of CD11b.
-
Staining: The cells were then stained with a fluorescently labeled monoclonal antibody specific for CD11b.
-
Flow Cytometry: The fluorescence intensity of individual cells was measured using a flow cytometer to quantify the surface expression of CD11b.
-
Data Analysis: The inhibitory potency of this compound was determined by calculating the pA₂ value from Schild regression analysis for competitive antagonism or the IC₅₀ value.
References
The Pharmacodynamics and Pharmacokinetics of CP-195543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). As a key mediator in inflammatory processes, LTB4 and its receptor have been significant targets for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, compiling available data from preclinical studies. The document details the compound's mechanism of action, in vitro and in vivo potency, and its metabolic fate and excretion profiles in various species. Methodologies for key experimental assays are described, and signaling pathways are visualized to offer a complete picture of the pharmacological profile of this compound for researchers and drug development professionals.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1. Given its central role in inflammation, antagonism of the LTB4-BLT1 signaling axis has been a key strategy in the development of novel anti-inflammatory therapies.
This compound emerged from a research program aimed at identifying potent and selective LTB4 receptor antagonists. This document serves as a technical resource, summarizing the critical pharmacodynamic and pharmacokinetic data for this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the competitive antagonism of the leukotriene B4 receptor 1 (BLT1). By binding to this receptor, this compound prevents the binding of the endogenous ligand LTB4, thereby inhibiting the downstream signaling cascade that leads to leukocyte activation and chemotaxis.
In Vitro Potency
The in vitro potency of this compound has been characterized through various assays, including radioligand binding, neutrophil chemotaxis, and cell adhesion molecule upregulation. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Binding Affinity of this compound
| Assay | Species | Tissue/Cell Type | Parameter | Value (nM) |
| [3H]LTB4 Binding | Human | Neutrophils (High-affinity site) | IC50 | 6.8 |
| Human | Neutrophils (High-affinity site) | Ki | 4.9 | |
| Murine | Spleen Membranes (High-affinity site) | IC50 | 37.0 | |
| Murine | Spleen Membranes (High-affinity site) | Ki | 26.9 |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Species | Cell Type | Parameter | Value (nM) |
| LTB4-mediated Chemotaxis | Human | Neutrophils | IC50 | 2.4 |
| Mouse | Neutrophils | IC50 | 7.5 | |
| LTB4-mediated CD11b Upregulation | Human | Neutrophils (in whole blood) | pA2 | 7.12 |
| Murine | Neutrophils (in whole blood) | pA2 | 7.06 | |
| Human | Monocytes (in whole blood) | IC50 | 270 | |
| Human | Eosinophils (in whole blood) | IC50 | 420 |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in models of LTB4-induced neutrophil infiltration.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 0.1 |
| LTB4-mediated Neutrophil Infiltration | Murine | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 2.8 |
In a murine model of collagen-induced arthritis, administration of this compound via osmotic pumps resulted in a reduction of clinical symptoms. Half-maximal effects were associated with plasma drug levels of 0.4 to 0.5 µg/mL.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in preclinical species, including rats and monkeys.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats and monkeys have shown that this compound is extensively metabolized. The primary routes of metabolism are glucuronidation of the parent compound and oxidative metabolism, likely mediated by cytochrome P450 enzymes. The sites of glucuronidation include the carboxylic acid and hydroxyl groups. Hydroxylation occurs at the benzylic group and on the benzopyran ring.
Excretion of this compound and its metabolites is predominantly through the feces in both rats and monkeys. In female rats, a higher proportion of the dose is excreted in the urine compared to males.
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose | Cmax | Tmax | t1/2 | Bioavailability (%) | Clearance | Volume of Distribution (Vd) |
| Rat (Male) | Oral | - | - | - | - | - | - | - |
| Rat (Female) | Oral | - | Higher than male | - | - | - | - | - |
| Monkey | Oral | - | - | - | - | - | - | - |
| Mouse | - | - | - | - | 1.3 - 1.6 h | - | - | - |
| Human | Oral | - | - | 0.5 - 1.5 h | ~10 h | Rapidly and almost completely absorbed | Low predicted metabolic clearance | - |
Data for some parameters are not publicly available and are indicated by "-".
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the available information for this compound.
[3H]LTB4 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on cell membranes.
-
Cell/Membrane Preparation: Human neutrophils are isolated from peripheral blood. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.
-
Incubation: A fixed concentration of [3H]LTB4 is incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Human or mouse neutrophils are isolated from whole blood.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.
-
Assay Setup: The lower chamber is filled with a solution containing LTB4 as the chemoattractant. The upper chamber contains the neutrophil suspension, pre-incubated with varying concentrations of this compound.
-
Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of chemotaxis, is determined.
CD11b Upregulation Assay
This assay measures the expression of the adhesion molecule CD11b on the surface of neutrophils upon stimulation, which is an indicator of neutrophil activation.
-
Sample Preparation: Whole blood or isolated neutrophils are used.
-
Stimulation: The blood or cell suspension is pre-incubated with different concentrations of this compound, followed by stimulation with LTB4.
-
Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for CD11b.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, which is proportional to the amount of CD11b on the cell surface, is determined. The pA2 value, a measure of antagonist potency, or the IC50 value is calculated.
In Vivo LTB4-Induced Neutrophil Infiltration
This animal model evaluates the ability of a compound to inhibit neutrophil infiltration into tissues in response to LTB4.
-
Animal Model: Guinea pigs or mice are used.
-
Compound Administration: this compound is administered orally at various doses.
-
LTB4 Challenge: After a specified time, LTB4 is injected intradermally into the skin.
-
Tissue Collection: At a predetermined time point after the LTB4 challenge, the skin at the injection site is biopsied.
-
Quantification of Neutrophil Infiltration: The extent of neutrophil infiltration is quantified, typically by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenate.
-
Data Analysis: The dose of this compound that produces 50% inhibition of the LTB4-induced increase in MPO activity (ED50) is calculated.
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
The binding of LTB4 to its G protein-coupled receptor, BLT1, initiates a cascade of intracellular signaling events that culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound acts by blocking the initial step in this pathway.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: [3H]LTB4 Radioligand Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of this compound.
Caption: Workflow for a [³H]LTB4 radioligand binding assay.
Clinical Development
A Phase 2 clinical trial (NCT00424294) was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis in subjects inadequately controlled on methotrexate. However, the trial was prematurely discontinued due to a high rate of discontinuation and poor tolerability of the dual therapy. The discontinuation was not based on any serious safety or efficacy concerns.
Conclusion
This compound is a potent and selective antagonist of the LTB4 receptor BLT1, demonstrating significant in vitro and in vivo activity in preclinical models of inflammation. Its pharmacokinetic profile is characterized by extensive metabolism and primarily fecal excretion. While showing promise in preclinical studies, its clinical development was halted. The data compiled in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, offering insights into the pharmacological properties of a key LTB4 receptor antagonist.
CP-195543: A Technical Guide for Neutrophil Chemotaxis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CP-195543 for the study of neutrophil chemotaxis. It covers the core mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in a research setting.
Introduction
This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, making it an invaluable tool for investigating the roles of LTB4 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its inhibitory effects on neutrophil chemotaxis by acting as a specific antagonist at LTB4 receptors. Neutrophils express two subtypes of LTB4 receptors: a high-affinity receptor and a low-affinity receptor, which mediate different cellular responses.
Evidence suggests that this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, which is primarily responsible for mediating neutrophil chemotaxis.[1][2] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is involved in other neutrophil functions such as the up-regulation of the adhesion molecule CD11b.[1][2] This dual mechanism of action allows for a targeted inhibition of LTB4-driven neutrophil migration. The selectivity of this compound is highlighted by its lack of inhibitory effect on chemotaxis induced by other chemoattractants such as complement fragment 5a (C5a), interleukin-8 (IL-8), or platelet-activating factor (PAF) at concentrations up to 10 µM.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Inhibition of LTB4-Induced Responses by this compound
| Assay | Species | Cell Type/Tissue | IC50 / Ki / pA2 | Reference |
| [3H]LTB4 Binding (High-Affinity Receptor) | Human | Neutrophils | IC50: 6.8 nM (Ki = 4.9 nM) | [1] |
| [3H]LTB4 Binding (High-Affinity Receptor) | Murine | Spleen Membranes | IC50: 37.0 nM (Ki = 26.9 nM) | [1] |
| LTB4-Mediated Chemotaxis | Human | Neutrophils | IC50: 2.4 nM | [1] |
| LTB4-Mediated Chemotaxis | Mouse | Neutrophils | IC50: 7.5 nM | [1] |
| LTB4-Mediated CD11b Up-regulation | Human | Neutrophils | pA2 = 7.66 | [1] |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Neutrophils | pA2 = 7.12 | [1] |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | pA2 = 7.06 | [1] |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Monocytes | IC50: 270 nM | [1] |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Eosinophils | IC50: 420 nM | [1] |
Table 2: In Vivo Inhibition of LTB4-Mediated Neutrophil Infiltration by this compound
| Animal Model | Route of Administration | ED50 | Reference |
| Guinea Pig Skin | Oral (p.o.) | 0.1 mg/kg | [1] |
| Murine Skin | Oral (p.o.) | 2.8 mg/kg | [1] |
Signaling Pathways
The following diagram illustrates the signaling pathway of LTB4-induced neutrophil chemotaxis and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Neutrophil Isolation from Human Whole Blood
A general workflow for isolating neutrophils is depicted below. Specific protocols may vary.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of neutrophils towards a chemoattractant through a microporous membrane.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Chemoattractant: LTB4
-
Inhibitor: this compound
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add LTB4 (at a predetermined optimal concentration, e.g., 1-10 nM) to the lower wells of the Boyden chamber.
-
Add assay buffer alone to the lower wells for negative control (random migration).
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, wipe the upper surface to remove non-migrated cells, and fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
CD11b Up-regulation Assay (Flow Cytometry)
This assay quantifies the expression of the activation marker CD11b on the surface of neutrophils.
Materials:
-
Human whole blood or isolated neutrophils
-
Chemoattractant: LTB4
-
Inhibitor: this compound
-
Fluorochrome-conjugated anti-CD11b antibody (e.g., FITC or PE conjugated)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Lysis buffer (if using whole blood)
-
Flow cytometer
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate or microcentrifuge tubes, add small aliquots of whole blood or isolated neutrophils.
-
Add the desired concentrations of this compound or vehicle and incubate for 10-15 minutes at 37°C.
-
Add LTB4 to stimulate the cells (final concentration typically 10-100 nM) and incubate for a further 15-30 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by placing the samples on ice and adding cold PBS.
-
Add the fluorochrome-conjugated anti-CD11b antibody and incubate in the dark on ice for 30 minutes.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells with cold PBS and fix with a fixation buffer.
-
Acquire the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of CD11b staining for each condition.
-
Calculate the percentage inhibition of LTB4-induced CD11b up-regulation for each concentration of this compound.
Conclusion
This compound is a highly potent and selective LTB4 receptor antagonist that serves as a critical research tool for elucidating the role of LTB4 in neutrophil chemotaxis and inflammation. Its well-characterized mechanism of action and robust inhibitory effects in both in vitro and in vivo models make it an ideal compound for preclinical studies and drug development efforts targeting inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations.
References
CP-195543: A Technical Overview of Preclinical In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. Developed by Pfizer, this small molecule has been investigated for its potential therapeutic utility in inflammatory diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of the core preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exerts its effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. LTB4 is a powerful chemoattractant for neutrophils and is implicated in various inflammatory conditions.[2][3]
Studies have revealed a dual-antagonist mechanism for this compound. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on these same cells.[1] This dual mechanism of action contributes to its robust inhibitory effects on LTB4-mediated cellular responses.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Receptor Binding Affinity
| Target | Species | Tissue/Cell Type | Assay | IC50 (nM) | Ki (nM) |
| High-affinity LTB4 Receptor | Human | Neutrophils | [3H]LTB4 Binding | 6.8[1] | 4.9[1] |
| High-affinity LTB4 Receptor | Murine | Spleen Membranes | [3H]LTB4 Binding | 37.0[1] | 26.9[1] |
Table 2: Functional Antagonism
| Assay | Species | Cell Type | IC50 (nM) | pA2 | Notes |
| LTB4-mediated Chemotaxis | Human | Neutrophils | 2.4[1] | - | Noncompetitive antagonism |
| LTB4-mediated Chemotaxis | Mouse | Neutrophils | 7.5[1] | - | |
| LTB4-mediated CD11b Up-regulation | Human | Neutrophils | - | 7.66[1] | Competitive antagonism |
| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Neutrophils | - | 7.12[4] | |
| LTB4-mediated CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | - | 7.06[4] | |
| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Monocytes | 270[1] | - | |
| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Eosinophils | 420[1] | - |
Quantitative In Vivo Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound.
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Plasma Concentration for Half-Maximal Effect (µg/mL) |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | Oral | 0.1[1] | - |
| LTB4-mediated Neutrophil Infiltration | Murine | Skin | Oral | 2.8[1] | - |
| IL-1-exacerbated Collagen-Induced Arthritis | Murine | Clinical Symptoms & Weight Loss | Osmotic Pump | - | 0.4 - 0.5[1][4] |
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
The following diagram illustrates the signaling pathway of LTB4, which is inhibited by this compound. LTB4 binds to its G protein-coupled receptors (GPCRs), BLT1 (high-affinity) and BLT2 (low-affinity), on the surface of leukocytes such as neutrophils. This binding initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and an increase in intracellular calcium, leading to chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b.[5][6]
Experimental Workflow: [3H]LTB4 Receptor Binding Assay
This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of this compound for LTB4 receptors.
References
- 1. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-31398 in Cell Culture Assays
A Note on Compound Identity: Initial searches for "CP-195543" revealed its identity as a leukotriene B4 receptor antagonist, a compound with a specific role in inflammation. However, the context of the user request, including interest in p53 activation and MDM2 inhibition, strongly suggests a case of mistaken identity with the well-studied p53-activating compound, CP-31398 . The following application notes and protocols are therefore provided for CP-31398, a styrylquinazoline compound known to restore the tumor suppressor functions of mutant p53.[1]
Introduction to CP-31398
CP-31398 is a small molecule compound that has been shown to stabilize the wild-type conformation of both wild-type and some mutant forms of the p53 tumor suppressor protein.[1][2] This stabilization leads to the transcriptional activation of p53 target genes, resulting in cell-cycle arrest and apoptosis in cancer cells harboring mutant p53.[1] These characteristics make CP-31398 a valuable tool for studying p53 signaling pathways and as a potential therapeutic agent in cancers with p53 mutations.
Data Presentation
In Vitro Efficacy of CP-31398
| Cell Line | p53 Status | Assay | Concentration | Observed Effect | Reference |
| A431 (human skin carcinoma) | Mutant | Apoptosis Assay | Not specified | Induction of apoptosis, mitochondrial translocation of p53, cytochrome c release, caspase-3 activation. | [1] |
| MMRU (melanoma) | Wild-type | Apoptosis Assay | 15 µg/mL | Exhibited apoptosis. | [2] |
| MeWo (melanoma) | Single p53 point mutation | Apoptosis Assay | 15 µg/mL | Exhibited apoptosis, increased Bax and PUMA transcription, altered mitochondrial membrane potential, cytochrome c release, cleaved caspase-9 and -3. | [2] |
| Sk-mel-110 (melanoma) | Multiple p53 mutations | Apoptosis Assay | 15 µg/mL | Did not exhibit apoptosis. | [2] |
| Mesothelioma cell lines | Wild-type | Growth Suppression | Not specified | Induced cell growth suppression in a p53-independent manner. | [3] |
Signaling Pathways
CP-31398-Mediated Activation of the p53 Pathway
Caption: CP-31398 restores wild-type conformation to mutant p53, leading to its stabilization and the transcriptional activation of downstream targets that induce cell cycle arrest and apoptosis.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for treating cultured cells with CP-31398 and subsequent analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of CP-31398 on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A431, MeWo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CP-31398 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CP-31398 in complete medium from a concentrated stock solution. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of CP-31398. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by CP-31398.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CP-31398 (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CP-31398 and vehicle control as described in Protocol 1. Incubate for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis for p53 and p21
Objective: To determine if CP-31398 treatment leads to the accumulation of p53 and its downstream target, p21.
Materials:
-
Cancer cell line of interest
-
CP-31398 (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed and treat cells as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of a p53-activating CP-31398 and an MDM2 or a FAK inhibitor produces growth suppressive effects in mesothelioma with wild-type p53 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-195543 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating efficacy in preclinical models of inflammation. These application notes provide detailed protocols for the use of this compound in murine models of collagen-induced arthritis and LTB4-mediated skin inflammation. The included data summarizes the pharmacological profile of this compound, and the experimental protocols offer step-by-step guidance for in vivo studies. A diagram of the LTB4 signaling pathway targeted by this compound is also provided to elucidate its mechanism of action.
Mechanism of Action
This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] It exhibits its pharmacological effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. This action inhibits downstream signaling pathways that lead to leukocyte chemotaxis, activation, and the subsequent inflammatory cascade.
This compound demonstrates distinct interactions with the high and low-affinity LTB4 receptors. Evidence suggests it acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils, which is primarily responsible for chemotaxis.[2] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is involved in processes such as the up-regulation of CD11b.[1][2]
Data Presentation
In Vitro Activity of this compound
| Assay | Species | Cell/Tissue Type | Parameter | Value |
| LTB4 Receptor Binding | Human | Neutrophils | IC50 | 6.8 nM |
| Ki (High-Affinity) | 4.9 nM | |||
| Murine | Spleen Membranes | IC50 | 37.0 nM | |
| Ki | 26.9 nM | |||
| Neutrophil Chemotaxis | Human | Neutrophils | IC50 | 2.4 nM |
| Murine | Neutrophils | IC50 | 7.5 nM | |
| CD11b Up-regulation | Human | Neutrophils (Whole Blood) | pA2 | 7.12 |
| Murine | Neutrophils (Whole Blood) | pA2 | 7.06 | |
| Human | Monocytes (Whole Blood) | IC50 | 270 nM | |
| Human | Eosinophils (Whole Blood) | IC50 | 420 nM |
Data sourced from[1].
In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Endpoint | ED50 / Effective Concentration |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Oral (p.o.) | Inhibition of Infiltration | 0.1 mg/kg |
| LTB4-mediated Neutrophil Infiltration | Murine | Oral (p.o.) | Inhibition of Infiltration | 2.8 mg/kg |
| IL-1-exacerbated Collagen-Induced Arthritis | Murine | Osmotic Pump | Reduction of Clinical Symptoms | 0.4 - 0.5 µg/ml (plasma level) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
Objective: To assess the therapeutic efficacy of this compound in reducing the clinical symptoms of arthritis in a murine model.
Animal Model: DBA/1 mice, 8-10 weeks old.
Materials:
-
This compound
-
Vehicle for this compound (e.g., polyethylene glycol)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Recombinant murine Interleukin-1 (IL-1)
-
Alzet® osmotic pumps
-
Anesthetic (e.g., isoflurane)
-
Standard surgical tools for pump implantation
-
Calipers for paw measurement
Experimental Workflow:
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Disease Exacerbation and Treatment Initiation:
-
On day 28, exacerbate the arthritis by intra-articular injection of recombinant murine IL-1.
-
On the same day, anesthetize the mice and subcutaneously implant Alzet® osmotic pumps for continuous delivery of either vehicle or this compound. The concentration of this compound in the pump should be calculated to achieve and maintain plasma levels of 0.4-0.5 µg/ml.[1]
-
-
Monitoring and Assessment:
-
From day 28 onwards, monitor the mice daily for clinical signs of arthritis.
-
Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
Measure paw thickness using calipers.
-
Record body weight as an indicator of systemic inflammation.
-
At the end of the study, collect plasma for analysis of this compound concentration and tissues for histological evaluation of joint inflammation and damage.
-
Protocol 2: Evaluation of this compound in a Murine Model of LTB4-Mediated Skin Inflammation
Objective: To assess the ability of orally administered this compound to inhibit LTB4-induced neutrophil infiltration in the skin.
Animal Model: Male BALB/c mice, 8-10 weeks old.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Leukotriene B4 (LTB4)
-
Saline
-
Myeloperoxidase (MPO) assay kit
-
Homogenizer
Experimental Workflow:
Procedure:
-
Drug Administration:
-
Administer this compound orally (p.o.) to mice at doses ranging from 0.1 to 10 mg/kg. A vehicle control group should also be included. The ED50 for this model is approximately 2.8 mg/kg.[1]
-
-
Inflammatory Challenge:
-
One hour after the oral administration of this compound or vehicle, inject LTB4 (e.g., 100 ng in 10 µl saline) intradermally into the dorsal skin of the mice. A negative control group receiving an intradermal injection of saline should be included.
-
-
Assessment of Neutrophil Infiltration:
-
Four hours after the LTB4 injection, euthanize the mice.
-
Collect skin biopsies from the injection sites.
-
Homogenize the skin tissue and measure myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, using a commercially available MPO assay kit.
-
Compare the MPO activity in the skin of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition of neutrophil infiltration.
-
Conclusion
This compound is a valuable tool for investigating the role of the LTB4 pathway in inflammatory diseases. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in relevant animal models of arthritis and skin inflammation. The provided data on its pharmacological profile can aid in dose selection and interpretation of experimental results.
References
Application Notes and Protocols for CP-456773 (MCC950) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-456773, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases and is an emerging area of interest in cancer research.[4][6] These application notes provide a comprehensive overview of the dosage and administration of CP-456773 in mouse models of inflammation and cancer, based on currently available preclinical data.
Data Presentation
Table 1: Dosage and Administration of CP-456773 in Mouse Inflammation Models
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Isoflurane-induced Cognitive Impairment | Intraperitoneal (i.p.) | 10 mg/kg | Single dose 30 min before gas inhalation | Phosphate-buffered saline (PBS) | [7] |
| Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (RR-EAE) | Oral gavage | 20 mg/kg, 50 mg/kg | Single bolus dose | Not specified | [8] |
| LPS-induced Systemic Inflammation | Intraperitoneal (i.p.) | Not specified | Pre-treatment 1 hour before LPS injection | Not specified | [9] |
| Obesity-related Chronic Wound | Oral (in drinking water) | ~20 mg/kg/day (0.3 mg/mL) | Ad libitum | Drinking water | [10] |
| Primary Dysmenorrhea | Not specified | Not specified | Not specified | Not specified | [3] |
| Imiquimod-induced Skin Inflammation | Oral gavage | 200 mg/kg | Twice daily | Not specified | [5] |
| House Dust Mite (HDM)-induced Airway Inflammation | Oral gavage | 200 mg/kg | Twice daily | Not specified | [5] |
| Acute Peritonitis | Oral gavage | 10 mg/kg | Single dose | Not specified | [11] |
Table 2: Dosage and Administration of CP-456773 in Mouse Cancer Models
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Intraperitoneal (i.p.) | 10 mg/kg, 15 mg/kg | Daily for the first 3 days, then every second day for the next 20 days | Not specified | [12] |
Signaling Pathway
The primary mechanism of action of CP-456773 is the inhibition of the NLRP3 inflammasome. This multi-protein complex is typically activated in a two-step process: priming and activation. The priming signal, often from microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. CP-456773 directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[4]
Caption: NLRP3 inflammasome pathway and inhibition by CP-456773.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of CP-456773 for Acute Inflammation Models
This protocol is adapted from studies investigating the effects of CP-456773 in acute inflammatory conditions.[7]
Materials:
-
CP-456773 (MCC950)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Sterile syringes and needles (27-30 gauge)
-
Age- and sex-matched mice (e.g., C57BL/6)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of CP-456773 in a suitable vehicle. For a 10 mg/kg dose in a 25g mouse, a 1 mg/mL stock solution can be prepared.
-
Ensure the final solution is sterile and homogenous. Gentle warming or sonication may be required to fully dissolve the compound.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Administer the calculated volume of the CP-456773 solution or vehicle control.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Proceed with the induction of the inflammatory stimulus according to the specific model (e.g., LPS administration, isoflurane exposure).
-
Protocol 2: Oral Gavage Administration of CP-456773 for Chronic Inflammation Models
This protocol is based on studies utilizing oral administration of CP-456773 for longer-term inflammatory models.[5]
Materials:
-
CP-456773 (MCC950)
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Sterile water
-
Gavage needles (flexible-tipped recommended)
-
Syringes
-
Age- and sex-matched mice
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a homogenous suspension of CP-456773 in the chosen vehicle. For a 200 mg/kg dose, a concentration of 20 mg/mL would be suitable for a typical gavage volume of 10 mL/kg.
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Handling and Gavage:
-
Accurately weigh each mouse to calculate the required volume.
-
Gently restrain the mouse and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the suspension into the stomach.
-
-
Dosing Schedule and Monitoring:
-
Administer the CP-456773 suspension or vehicle control according to the predetermined schedule (e.g., twice daily).
-
Monitor the animals daily for changes in body weight, food and water intake, and any clinical signs of toxicity.
-
Protocol 3: Intraperitoneal Administration of CP-456773 for Cancer Models
This protocol is derived from a study investigating the anti-tumor effects of CP-456773 in a head and neck cancer model.[12]
Materials:
-
CP-456773 (MCC950)
-
Sterile vehicle
-
Sterile syringes and needles (27-30 gauge)
-
Tumor-bearing mice
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of CP-456773 in a suitable vehicle at the desired concentration (e.g., 1-1.5 mg/mL for a 10-15 mg/kg dose).
-
-
Animal Handling and Injection:
-
Weigh the tumor-bearing mice to calculate the injection volume.
-
Perform the intraperitoneal injection as described in Protocol 1.
-
-
Dosing Regimen and Tumor Monitoring:
-
Administer the CP-456773 solution or vehicle control according to the specified regimen (e.g., daily for the initial phase, followed by every other day).
-
Monitor tumor growth regularly using calipers.
-
Monitor the overall health of the animals, including body weight and any signs of treatment-related toxicity.
-
Experimental Workflows
Caption: Workflow for inflammation model efficacy testing.
Caption: Workflow for cancer model efficacy testing.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome inhibitor MCC950 attenuates primary dysmenorrhea in mice via the NF-κB/COX-2/PG pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Pharmacology of the NLRP3 Inflammasome Inhibitor CP-456,773 (CRID3) in Murine Models of Dermal and Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Small Molecule NLRP3 Inflammasome Inhibitor MCC950 Does Not Alter Wound Healing in Obese Mice [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Blockage of the NLRP3 inflammasome by MCC950 improves anti-tumor immune responses in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing CP-195543 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist |
| Primary Target | High-affinity LTB4 receptors |
Reconstitution of this compound
Proper reconstitution of this compound is critical for its biological activity. It is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentrations.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Protocol for Reconstituting this compound:
-
Before opening, centrifuge the vial of lyophilized this compound at a low speed to ensure all the powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
Storage of this compound
Correct storage of this compound is essential to prevent degradation and maintain its potency over time.
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | Up to 3 years |
| In Solvent (Stock Solution) | -80°C | Up to 6 months |
| In Solvent (Stock Solution) | -20°C | Up to 1 month |
Storage Recommendations:
-
Lyophilized Powder: Store the unopened vial at -20°C in a desiccator to protect it from moisture.
-
Stock Solutions:
-
For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C. This will minimize freeze-thaw cycles, which can lead to compound degradation.
-
For short-term storage, aliquots can be kept at -20°C for up to one month.
-
-
Working Dilutions: It is advisable to prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Experimental Protocols and In Vitro Data
This compound has been shown to be a potent antagonist of the LTB4 receptor in various in vitro assays. The following table summarizes key quantitative data from preclinical studies.
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| [3H]LTB4 Binding | Human Neutrophils | IC50 | 6.8 nM | |
| [3H]LTB4 Binding | Human Neutrophils | Ki | 4.9 nM | |
| [3H]LTB4 Binding | Murine Spleen Membranes | IC50 | 37.0 nM | |
| [3H]LTB4 Binding | Murine Spleen Membranes | Ki | 26.9 nM | |
| Neutrophil Chemotaxis | Human Neutrophils | IC50 | 2.4 nM | |
| Neutrophil Chemotaxis | Mouse Neutrophils | IC50 | 7.5 nM | |
| CD11b Up-regulation | Human Neutrophils | pA2 | 7.66 | |
| CD11b Up-regulation (Whole Blood) | Human Neutrophils | pA2 | 7.12 | |
| CD11b Up-regulation (Whole Blood) | Murine Neutrophils | pA2 | 7.06 | |
| CD11b Up-regulation (Whole Blood) | Human Monocytes | IC50 | 270 nM | |
| CD11b Up-regulation (Whole Blood) | Human Eosinophils | IC50 | 420 nM |
General Protocol for In Vitro Inhibition Assays:
-
Cell Preparation: Culture and prepare the target cells (e.g., human neutrophils) according to standard laboratory protocols.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Incubation: Pre-incubate the cells with the various concentrations of this compound for a specified period before adding the LTB4 agonist.
-
Agonist Stimulation: Add LTB4 to stimulate the desired cellular response (e.g., chemotaxis, CD11b up-regulation).
-
Measurement: Quantify the cellular response using a suitable detection method (e.g., plate reader, flow cytometry).
-
Data Analysis: Calculate the IC50 or other relevant parameters by plotting the dose-response curve.
In Vivo Data
This compound has demonstrated efficacy in animal models of inflammation.
| Animal Model | Assay | Parameter | Value | Reference |
| Guinea Pig | LTB4-mediated neutrophil infiltration | ED50 (p.o.) | 0.1 mg/kg | |
| Mouse | LTB4-mediated neutrophil infiltration | ED50 (p.o.) | 2.8 mg/kg |
Signaling Pathway and Experimental Workflow
Diagram of LTB4 Signaling and this compound Inhibition:
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay:
Caption: A typical workflow for an in vitro LTB4 inhibition assay.
Application Notes and Protocols for Icotrokinra (JNJ-2113) in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Icotrokinra, also known as JNJ-2113, is a first-in-class investigational oral peptide that functions as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23/IL-17 axis is a critical inflammatory pathway in the pathogenesis of psoriasis, making the IL-23 receptor a key therapeutic target.[4][5] Icotrokinra binds to the IL-23 receptor with high affinity, potently inhibiting IL-23 signaling and the subsequent downstream production of inflammatory cytokines.[1][3][4] These application notes provide a comprehensive overview of the use of icotrokinra in preclinical and clinical psoriasis research models, including its mechanism of action, experimental protocols, and key data.
Mechanism of Action
Psoriasis is a chronic immune-mediated disease characterized by the overproduction of skin cells, leading to inflamed and scaly plaques.[6][7] The IL-23/IL-17 inflammatory cascade is a central driver of this pathology. Dendritic cells and macrophages produce IL-23, which stimulates T helper 17 (Th17) cells to release pro-inflammatory cytokines, including IL-17 and IL-22. These cytokines promote keratinocyte hyperproliferation and further inflammation. Icotrokinra is an oral peptide that selectively blocks the IL-23 receptor, thereby disrupting this signaling pathway and reducing the inflammatory response.[1][5][6]
Figure 1: Simplified signaling pathway of Icotrokinra's mechanism of action in psoriasis.
Data Presentation
Preclinical Efficacy
In preclinical studies using imiquimod-induced psoriasis-like mouse models, icotrokinra demonstrated efficacy comparable to an anti-IL-23 antibody in reducing skin thickness and downstream cytokine production.[8]
Clinical Efficacy: Phase 2b and 3 Studies
The efficacy of icotrokinra has been evaluated in multiple clinical trials, including the Phase 2b FRONTIER 1 and Phase 3 ICONIC series of studies.[5][6] The primary endpoints in these studies were typically the proportion of patients achieving at least a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score (PASI 75, PASI 90, and PASI 100, respectively) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
Table 1: Summary of Efficacy Data from the FRONTIER 1 Phase 2b Study (Week 16) [9]
| Dosage Group | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Placebo | 9% | - | - |
| 25 mg once daily | 37% | 26% | - |
| 25 mg twice daily | 58% | - | - |
| 50 mg once daily | 65% | - | - |
| 100 mg once daily | 79% | - | - |
| 100 mg twice daily | - | 60% | 40% |
Table 2: Summary of Efficacy Data from the ICONIC-LEAD Phase 3 Study (Week 16 and 24) [1][10][11]
| Timepoint | Icotrokinra IGA 0/1 | Placebo IGA 0/1 | Icotrokinra PASI 90 | Placebo PASI 90 |
| Week 16 | 64.7% | 8.3% | 49.6% | 4.4% |
| Week 24 | 74.1% | - | 64.9% | - |
Table 3: Efficacy in Special Areas from the ICONIC-TOTAL Phase 3 Study (Week 16) [12][13]
| Affected Area | Endpoint | Icotrokinra Response Rate | Placebo Response Rate |
| Scalp Psoriasis | ss-IGA 0/1 | 66% | 11% |
| Genital Psoriasis | sPGA-G 0/1 | 77% | 21% |
| Hand/Foot Psoriasis | hf-PGA 0/1 | 42% | 26% |
Safety and Tolerability
Across clinical trials, icotrokinra has demonstrated a favorable safety profile. The proportion of patients experiencing adverse events was similar between the icotrokinra and placebo groups.[6] In pooled safety data, 49.1% of patients in the icotrokinra groups and 51.9% in the placebo groups experienced adverse events, with no new safety signals identified.[6]
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to evaluate the efficacy of therapeutic agents for psoriasis.
Objective: To assess the in vivo efficacy of icotrokinra in reducing psoriasis-like skin inflammation.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Icotrokinra (JNJ-2113) formulated for oral administration
-
Vehicle control for icotrokinra
-
Calipers for ear and skin thickness measurements
-
Standard animal housing and care facilities
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear.
-
Administer icotrokinra or vehicle control orally once or twice daily, starting from day 0 or day 1, at predetermined doses.
-
Measure ear thickness and dorsal skin thickness daily using calipers.
-
On day 7, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis by qPCR or ELISA).
Outcome Measures:
-
Reduction in ear and dorsal skin swelling.
-
Histological analysis of epidermal thickness (acanthosis) and immune cell infiltration.
-
Quantification of pro-inflammatory cytokine mRNA (e.g., IL-17A, IL-22, TNF-α) in skin tissue.
-
Psoriasis Area and Severity Index (PASI) scoring adapted for mice, assessing erythema, scaling, and thickness.
Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Protocol 2: In Vitro IL-23 Signaling Inhibition Assay
Objective: To determine the in vitro potency of icotrokinra in blocking IL-23-mediated signaling in human T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
Recombinant human IL-23
-
Icotrokinra (JNJ-2113) at various concentrations
-
Cell culture medium and supplements
-
Antibodies for flow cytometry (e.g., anti-pSTAT3) or ELISA kits for cytokine detection (e.g., IL-17A)
-
Flow cytometer or ELISA plate reader
Procedure:
-
Culture human T cells in appropriate medium.
-
Pre-incubate the cells with varying concentrations of icotrokinra or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a predetermined concentration of recombinant human IL-23.
-
After an appropriate incubation period, assess the downstream effects of IL-23 signaling. This can be done by:
-
Phospho-STAT3 staining: Fix, permeabilize, and stain the cells with a fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3) and analyze by flow cytometry.
-
Cytokine secretion: Collect the cell culture supernatant and measure the concentration of IL-17A using an ELISA kit.
-
-
Calculate the IC50 value of icotrokinra for the inhibition of IL-23-induced pSTAT3 phosphorylation or IL-17A secretion.
Figure 3: Workflow for in vitro IL-23 signaling inhibition assay.
Disclaimer: Icotrokinra (JNJ-2113) is an investigational compound and is not yet approved by the FDA for the treatment of psoriasis.[2][6] The information provided here is for research purposes only and is based on publicly available data as of the date of this document. Researchers should always adhere to institutional and national guidelines for animal and human subject research.
References
- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 2. Icotrokinra - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 5. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 6. drugs.com [drugs.com]
- 7. pfizer.com [pfizer.com]
- 8. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psoriasiscouncil.org [psoriasiscouncil.org]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Icotrokinra clears Psoriasis in challenging areas - Medthority [medthority.com]
- 13. dermatologytimes.com [dermatologytimes.com]
Application Notes and Protocols: CP-195543 in Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] Leukotriene B4 is a powerful inflammatory mediator implicated in the pathogenesis of rheumatoid arthritis (RA), primarily by promoting the recruitment and activation of neutrophils in the synovium.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical RA studies, based on available research. While a clinical trial of this compound in combination with celecoxib for RA was terminated due to poor tolerability, the compound remains a valuable tool for preclinical research into the role of the LTB4 pathway in inflammatory arthritis.[4]
Mechanism of Action
This compound acts as a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exhibits a dual antagonist profile, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor (BLT1) and a competitive antagonist at the low-affinity LTB4 receptor (BLT2) on human neutrophils.[1] The high-affinity receptor is primarily responsible for mediating neutrophil chemotaxis, while the low-affinity receptor is involved in processes like CD11b up-regulation.[1] By blocking these receptors, this compound effectively inhibits the pro-inflammatory effects of LTB4.
LTB4 Signaling Pathway in Rheumatoid Arthritis
The following diagram illustrates the signaling pathway of LTB4 in the context of rheumatoid arthritis and the point of intervention for this compound.
Caption: LTB4 signaling in RA and this compound's inhibitory action.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | Target/Cell Type | Parameter | Value | Reference |
| LTB4 Receptor Binding | Human | Neutrophils (High-affinity) | IC50 | 6.8 nM | [1] |
| LTB4 Receptor Binding | Human | Neutrophils (High-affinity) | Ki | 4.9 nM | [1] |
| LTB4 Receptor Binding | Murine | Spleen Membranes | IC50 | 37.0 nM | [1] |
| LTB4 Receptor Binding | Murine | Spleen Membranes | Ki | 26.9 nM | [1] |
| Neutrophil Chemotaxis | Human | Neutrophils | IC50 | 2.4 nM | [1] |
| Neutrophil Chemotaxis | Murine | Neutrophils | IC50 | 7.5 nM | [1] |
| CD11b Up-regulation | Human | Neutrophils (Whole Blood) | pA2 | 7.12 | [1] |
| CD11b Up-regulation | Murine | Neutrophils (Whole Blood) | pA2 | 7.06 | [1] |
| CD11b Up-regulation | Human | Monocytes (Whole Blood) | IC50 | 270 nM | [1] |
| CD11b Up-regulation | Human | Eosinophils (Whole Blood) | IC50 | 420 nM | [1] |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | Oral | 0.1 mg/kg | [1] |
| LTB4-mediated Neutrophil Infiltration | Murine | Skin | Oral | 2.8 mg/kg | [1] |
| IL-1-exacerbated Collagen-Induced Arthritis | Murine | Reduction in clinical symptoms and weight loss | Osmotic pumps | Plasma levels of 0.4-0.5 µg/ml for half-maximal effects | [1] |
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes a general procedure for inducing arthritis in mice, a commonly used model for studying RA.
Experimental Workflow:
Caption: Workflow for the murine collagen-induced arthritis model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
This compound
-
Osmotic pumps (for continuous delivery)
-
Anesthesia (e.g., isoflurane)
-
Calipers for paw measurement
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare the primary immunization emulsion by emulsifying the collagen solution with an equal volume of CFA.
-
Prepare the booster immunization emulsion by emulsifying the collagen solution with an equal volume of IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the booster collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment with this compound:
-
At the onset of clinical signs of arthritis (typically around day 24-28), implant osmotic pumps subcutaneously for continuous delivery of this compound at the desired dose. Preclinical studies suggest aiming for plasma concentrations of 0.4-0.5 µg/ml.[1]
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis, including paw swelling, redness, and loss of grip strength.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness daily using calipers.
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum analysis of inflammatory markers.
-
Dissect the paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Neutrophil Chemotaxis Assay
This protocol describes a general method for assessing the effect of this compound on LTB4-induced neutrophil migration.
Experimental Workflow:
References
Application Notes and Protocols: Flow Cytometry Analysis of CP-195543-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] While its primary characterization has been in the context of inflammation and neutrophil activity, emerging research suggests a potential role for LTB4 signaling in cancer progression.[1][3] LTB4 has been implicated in promoting cell proliferation and survival in various cancer types. By blocking the LTB4 receptor, this compound presents a novel therapeutic strategy to potentially inhibit tumor growth and induce apoptosis.
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the apoptotic effects of this compound treatment on cancer cells. The following protocols and data are based on a hypothetical study using the PC-3 prostate cancer cell line, a common model for androgen-independent prostate cancer.
Principle of the Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in this compound-treated PC-3 cells by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
Table 1: Apoptotic Effects of this compound on PC-3 Cells
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.7 ± 3.4 | 8.9 ± 1.5 | 5.4 ± 1.1 |
| This compound | 5 | 62.1 ± 4.5 | 25.3 ± 3.2 | 12.6 ± 2.3 |
| This compound | 10 | 40.8 ± 5.1 | 42.7 ± 4.8 | 16.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
PC-3 prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 5, and 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Replace the culture medium with the prepared drug solutions and incubate for 24 hours.
Staining for Flow Cytometry
-
After the 24-hour treatment, collect the cell culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant from step 1 and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained and single-stained control samples to set the compensation and gates.
-
Acquire at least 10,000 events for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).
Visualizations
Caption: Experimental Workflow for Flow Cytometry Analysis.
Caption: Hypothesized Signaling Pathway of this compound.
References
Application Notes and Protocols: Measuring the Efficacy of CP-195543 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This document provides detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of inflammation. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in the preclinical assessment of this and similar anti-inflammatory compounds.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammatory responses. It primarily acts by binding to its high-affinity G protein-coupled receptor, BLT1, on the surface of leukocytes, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to inflammatory pathology.
This compound selectively targets the LTB4 receptor, thereby inhibiting the pro-inflammatory actions of LTB4. Its efficacy has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action: LTB4 Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway and the inhibitory action of this compound.
Caption: LTB4 signaling pathway and antagonism by this compound.
Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Species/Cell Type | Parameter | Value | Reference |
| LTB4 Receptor Binding | Human Neutrophils | IC50 | 6.8 nM | [1][2][3] |
| LTB4 Receptor Binding | Murine Spleen Membranes | IC50 | 37.0 nM | [1][2][3] |
| LTB4-mediated Chemotaxis | Human Neutrophils | IC50 | 2.4 nM | [2][3] |
| LTB4-mediated Chemotaxis | Mouse Neutrophils | IC50 | 7.5 nM | [2][3] |
| LTB4-mediated CD11b Up-regulation | Human Monocytes | IC50 | 270 nM | [1][2] |
| LTB4-mediated CD11b Up-regulation | Human Eosinophils | IC50 | 420 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Inflammation Model | Species | Endpoint | ED50 | Reference |
| LTB4-mediated Neutrophil Infiltration (Skin) | Guinea Pig | Inhibition of Neutrophil Infiltration | 0.1 mg/kg, p.o. | [2][3] |
| LTB4-mediated Neutrophil Infiltration (Skin) | Mouse | Inhibition of Neutrophil Infiltration | 2.8 mg/kg, p.o. | [2][3] |
| Collagen-Induced Arthritis (IL-1 Exacerbated) | Mouse | Reduction of Clinical Symptoms | Plasma levels of 0.4-0.5 µg/ml | [2][3] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for assessing the anti-inflammatory efficacy of a test compound like this compound.
Caption: General workflow for evaluating anti-inflammatory compounds.
LTB4 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the LTB4 receptor.
Materials:
-
[3H]LTB4 (radioligand)
-
This compound (test compound)
-
Unlabeled LTB4 (for non-specific binding)
-
Membrane preparations from human neutrophils or murine spleen
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled LTB4 in binding buffer.
-
In a 96-well plate, add membrane preparation, [3H]LTB4, and either buffer (for total binding), unlabeled LTB4 (for non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Isolated human or murine neutrophils
-
LTB4 (chemoattractant)
-
This compound
-
Boyden chamber apparatus with microporous membrane (e.g., 5.0 µm pore size)
-
Assay medium (e.g., serum-free RPMI)
-
Cell viability stain (e.g., Trypan Blue)
-
Method for quantifying migrated cells (e.g., microscopy with cell counting, or ATP-based luminescence assay)
Procedure:
-
Isolate neutrophils from fresh blood using a suitable method like Ficoll gradient centrifugation.[1]
-
Resuspend the isolated neutrophils in assay medium and determine cell viability and concentration.
-
In the lower chamber of the Boyden apparatus, add assay medium containing LTB4.
-
In the upper chamber, add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration sufficient for neutrophil migration (e.g., 60 minutes).
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Quantify the number of migrated cells per high-power field using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a luminescence-based ATP assay.[1]
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Arachidonic Acid-Induced Mouse Ear Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Mice (e.g., CD-1 or Swiss Webster)
-
Arachidonic acid (AA) solution in acetone
-
This compound formulated for oral or topical administration
-
Vehicle control
-
Micrometer or balance for measuring ear thickness or weight
-
Punch biopsy tool
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before inducing inflammation.
-
Apply a solution of arachidonic acid (e.g., 2 mg in 20 µL acetone) to the inner and outer surfaces of one ear of each mouse. Apply acetone alone to the contralateral ear as a control.[4][5]
-
At a peak inflammatory response time (e.g., 40-60 minutes after AA application), sacrifice the mice.[4][5]
-
Measure the thickness of both ears using a micrometer. The difference in thickness between the AA-treated and acetone-treated ears represents the edema.
-
Alternatively, collect a standard-sized punch biopsy from each ear and weigh them. The difference in weight indicates the extent of edema.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To assess the therapeutic efficacy of this compound in a chronic, immune-mediated inflammatory arthritis model.
Materials:
-
Rats (e.g., Lewis or Wistar)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound formulated for administration (e.g., in osmotic pumps or for daily oral gavage)
-
Vehicle control
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Arthritis scoring system
Procedure:
-
Induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw of each rat.[6][7]
-
Monitor the rats daily for the onset of clinical signs of arthritis, which typically appear around 10-14 days post-adjuvant injection.[6][7]
-
Initiate treatment with this compound or vehicle at a predetermined time (e.g., upon onset of arthritis for a therapeutic protocol).
-
Regularly measure the volume or thickness of the hind paws using a plethysmometer or calipers.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint immobility.
-
Monitor body weight as an indicator of systemic inflammation and animal welfare.
-
At the end of the study, plasma samples can be collected for pharmacokinetic analysis, and joints can be processed for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Compare the paw volume, arthritis scores, and body weight changes between the this compound-treated and vehicle-treated groups to determine efficacy.
References
- 1. criver.com [criver.com]
- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for CP-195543 in Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator of inflammation, acting as a potent chemoattractant for various leukocyte populations, most notably neutrophils. By blocking the LTB4 receptor, this compound can effectively inhibit the migration of these inflammatory cells to sites of inflammation. These application notes provide a detailed experimental design for utilizing this compound in neutrophil chemotaxis assays, a critical tool for studying inflammatory processes and for the preclinical evaluation of anti-inflammatory drug candidates.
Mechanism of Action
This compound acts as a selective antagonist at LTB4 receptors. In human neutrophils, it exhibits a noncompetitive antagonism at high-affinity LTB4 receptors and competitive antagonism at low-affinity LTB4 receptors. This dual mechanism allows for effective inhibition of LTB4-mediated cellular responses, including chemotaxis, without interfering with other chemotactic pathways at concentrations up to 10 µM.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in modulating leukocyte activity.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | IC50 Value |
| [3H]LTB4 Binding Inhibition (High-Affinity Receptor) | Human | Neutrophils | 6.8 nM |
| [3H]LTB4 Binding Inhibition (High-Affinity Receptor) | Murine | Spleen Membranes | 37.0 nM |
| LTB4-Mediated Chemotaxis Inhibition | Human | Neutrophils | 2.4 nM |
| LTB4-Mediated Chemotaxis Inhibition | Mouse | Neutrophils | 7.5 nM |
| LTB4-Mediated CD11b Up-regulation Inhibition | Human | Monocytes | 270 nM |
| LTB4-Mediated CD11b Up-regulation Inhibition | Human | Eosinophils | 420 nM |
Table 2: In Vivo Activity of this compound (Oral Administration)
| Parameter | Species | ED50 Value |
| LTB4-Mediated Neutrophil Infiltration Inhibition | Guinea Pig | 0.1 mg/kg |
| LTB4-Mediated Neutrophil Infiltration Inhibition | Murine | 2.8 mg/kg |
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway in neutrophils and the point of inhibition by this compound.
Caption: LTB4 signaling pathway in neutrophils and inhibition by this compound.
Experimental Workflow
The diagram below outlines the general workflow for a neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound.
Caption: Experimental workflow for this compound chemotaxis assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution in the assay buffer (e.g., RPMI 1640 with 0.5% BSA) to prepare working concentrations.
-
Ensure the final concentration of DMSO in the assay is below 0.1% to avoid solvent-induced cellular toxicity or altered cell function. A serial dilution is recommended.
-
Human Neutrophil Isolation from Whole Blood
This protocol is for the isolation of neutrophils from fresh human peripheral blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran solution (e.g., 3% in saline)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the layer containing granulocytes and red blood cells.
-
To sediment the red blood cells, add Dextran solution to the cell suspension and mix gently. Let the tube stand at room temperature for 20-30 minutes, allowing the RBCs to sediment.
-
Carefully collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet once more with HBSS.
-
Resuspend the final neutrophil pellet in the assay buffer.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber or Transwell® inserts.
Materials:
-
Isolated human neutrophils
-
This compound working solutions
-
LTB4 (chemoattractant)
-
Assay Buffer
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Reagents for cell quantification (e.g., Calcein-AM, Giemsa stain)
-
Microplate reader or microscope
Protocol:
-
Preparation of LTB4: Prepare a range of LTB4 concentrations in the assay buffer. A typical concentration to induce robust chemotaxis is around 10 nM. An EC50 value for LTB4-induced neutrophil chemotaxis is approximately 3.5 nM.[1]
-
Assay Setup:
-
Add the LTB4 solution to the lower wells of the plate.
-
Add assay buffer alone to the negative control wells.
-
Place the Transwell® inserts into the wells.
-
-
Pre-incubation with this compound:
-
In separate tubes, resuspend the isolated neutrophils in assay buffer containing different concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) as a control.
-
Incubate the neutrophil suspensions for 15-30 minutes at room temperature.
-
-
Cell Seeding:
-
Adjust the neutrophil concentration to 1 x 106 cells/mL.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60 to 120 minutes to allow for neutrophil migration. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the number of neutrophils that have migrated to the lower side of the membrane. This can be done by:
-
Staining the membrane with a dye such as Giemsa or DAPI and counting the cells under a microscope.
-
Staining the migrated cells in the lower chamber with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.
-
Lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
-
Data Analysis
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of the control (LTB4-stimulated migration in the absence of this compound).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value of this compound from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 pathway in inflammation. The provided protocols offer a robust framework for designing and executing chemotaxis assays to evaluate the efficacy of this compound and other LTB4 receptor antagonists. Careful optimization of experimental conditions, such as cell density, chemoattractant concentration, and incubation time, is recommended to ensure reproducible and reliable results.
References
Commercial sources and purchasing CP-195543
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful inflammatory mediator involved in a wide range of inflammatory diseases. By blocking the LTB4 receptor, this compound can inhibit the downstream signaling pathways that lead to inflammation, making it a valuable tool for research in areas such as arthritis, inflammatory bowel disease, and psoriasis. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to investigate its anti-inflammatory properties.
Commercial Sources and Purchasing
This compound is available from several commercial suppliers for research purposes. The following table summarizes key information from some of these sources. Researchers should verify the product specifications and availability directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-101435 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | S6692 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 10009217 | ≥98% | 1 mg, 5 mg, 10 mg |
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist of the high-affinity LTB4 receptor (BLT1). LTB4, a potent lipid chemoattractant, binds to BLT1 on the surface of immune cells, particularly neutrophils. This binding initiates a G-protein-coupled signaling cascade, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS). This compound competitively inhibits the binding of LTB4 to its receptor, thereby blocking these pro-inflammatory cellular responses.
Experimental Protocols
In Vitro Assays
1. LTB4 Receptor Binding Assay
This assay measures the ability of this compound to displace radiolabeled LTB4 from its receptor on cell membranes.
-
Materials:
-
Human neutrophil membranes (prepared from isolated neutrophils)
-
[³H]LTB4 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare a dilution series of this compound.
-
In a microtiter plate, combine the neutrophil membranes, [³H]LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
2. Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit neutrophil migration towards an LTB4 gradient.
-
Materials:
-
Isolated human neutrophils
-
LTB4
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Protocol:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in assay medium.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.
-
Place LTB4 (chemoattractant) in the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
Troubleshooting & Optimization
CP-195543 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that acts as a selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent inflammatory mediator, and by blocking its receptor, this compound can inhibit downstream signaling pathways involved in inflammation, such as neutrophil chemotaxis and activation.
Q2: What are the primary challenges when working with this compound in vitro?
The primary challenges with this compound, as with many small molecule inhibitors, are its limited aqueous solubility and potential for precipitation in cell culture media. This can lead to inconsistent experimental results and difficulty in determining the effective concentration of the compound.
Q3: What solvents are recommended for dissolving this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to use high-purity, anhydrous DMSO to minimize degradation of the compound.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Troubleshooting Guide
Issue 1: Precipitation Observed in Cell Culture Media After Adding this compound
Possible Causes:
-
Exceeded Solubility Limit: The final concentration of this compound in the aqueous cell culture media is higher than its solubility limit.
-
Improper Dilution: Adding the concentrated DMSO stock solution directly and quickly to the media can cause localized high concentrations, leading to precipitation.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.
-
Temperature Shock: A significant temperature difference between the stock solution and the media can cause the compound to fall out of solution.
Solutions:
| Solution | Detailed Protocol |
| Optimize Final Concentration | Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations. |
| Improve Dilution Technique | 1. Pre-warm the cell culture media to 37°C. 2. Add the required volume of the this compound DMSO stock solution drop-wise to the media while gently swirling. This ensures rapid and even distribution, preventing localized over-concentration. |
| Use a Carrier Protein | For serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% to help solubilize the compound. |
| Prepare Intermediate Dilutions | Prepare an intermediate dilution of the this compound stock solution in pre-warmed media before adding it to the final culture volume. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Experiments
Possible Causes:
-
Partial Precipitation: Even if not visibly cloudy, micro-precipitation can occur, reducing the effective concentration of this compound in solution.
-
Compound Degradation: The stability of this compound in the aqueous environment of the cell culture media may be limited over the course of a long experiment.
-
Inaccurate Stock Solution Concentration: Errors in weighing the compound or dissolving it can lead to an incorrect stock concentration.
Solutions:
| Solution | Detailed Protocol |
| Verify Stock Concentration | If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method. Always prepare fresh stock solutions regularly. |
| Filter Media | After adding this compound to the media, allow it to equilibrate and then filter it through a 0.22 µm syringe filter before adding it to the cells. This will remove any micro-precipitates. |
| Refresh Media During Experiment | For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
Hypothetical Solubility Data
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific public data for this compound is limited. Researchers should determine the solubility of their specific batch of the compound.
| Solvent | Hypothetical Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative solvent, but may have higher cytotoxicity. |
| PBS (pH 7.2) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| Cell Culture Media + 10% FBS | ~10-50 µM | Solubility is highly dependent on the specific media formulation and serum concentration. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Gently vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture media to 37°C in a sterile tube.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
Add the stock solution drop-wise to the pre-warmed media while gently swirling to ensure proper mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration or using the troubleshooting steps outlined above.
-
Visualizations
Caption: this compound antagonizes the LTB4 receptor, inhibiting downstream signaling.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Technical Support Center: CP-195543 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in vivo studies with CP-195543.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] It functions by competitively blocking the binding of LTB4 to its receptors, thereby inhibiting downstream inflammatory signaling pathways. This makes it a valuable tool for studying LTB4-mediated inflammation in various disease models.
Q2: What are the recommended in vivo models for studying this compound efficacy?
Based on published preclinical data, this compound has shown efficacy in models of acute inflammation and autoimmune disease.[1] Specifically, it has been effective in:
-
LTB4-mediated neutrophil infiltration in guinea pig and murine skin.[1]
-
An IL-1-exacerbated murine model of collagen-induced arthritis.[1]
Q3: What is the recommended route of administration for this compound in vivo?
This compound has been shown to be orally bioavailable.[1] For long-term studies, such as in the collagen-induced arthritis model, continuous administration via osmotic pumps has been successfully used to maintain steady plasma concentrations.[1]
Q4: What are the reported efficacious doses and corresponding plasma concentrations?
Efficacy varies by model and species. Key findings include:
-
Oral administration: ED50 values of 0.1 mg/kg in guinea pigs and 2.8 mg/kg in mice for blocking LTB4-mediated neutrophil infiltration.[1]
-
Continuous administration (osmotic pumps): Half-maximal effects in a murine arthritis model were associated with plasma drug levels of 0.4 to 0.5 µg/mL.[1]
Troubleshooting Guides
Problem 1: Poor or inconsistent efficacy in vivo.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing | - Verify dose calculations and ensure accurate administration. - Consider performing a dose-response study to determine the optimal dose for your specific model. - For oral administration, ensure complete dosing and check for regurgitation. |
| Suboptimal Formulation | - this compound is a carboxylic acid; its solubility is likely pH-dependent. Ensure the vehicle used is appropriate to maintain solubility and stability. - Consider using a formulation vehicle that enhances solubility, such as a solution with a small percentage of DMSO and/or Tween 80, followed by dilution in saline or PBS. Always test vehicle for tolerability in a small cohort of animals first. |
| Pharmacokinetic Issues | - If possible, measure plasma concentrations of this compound to confirm adequate exposure. - The half-life of the compound may be shorter than anticipated in your model. Consider more frequent dosing or continuous administration via osmotic pumps to maintain therapeutic levels.[1] |
| Model-Specific Insensitivity | - Confirm that the inflammatory process in your model is indeed driven by LTB4. This compound is highly selective and will not inhibit inflammation mediated by other factors like C5a, IL-8, or PAF.[1] |
Problem 2: Adverse effects or toxicity observed in study animals.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Run a vehicle-only control group to assess for any adverse effects caused by the formulation itself. - If using solvents like DMSO, ensure the final concentration is well-tolerated by the animal species. |
| Off-Target Effects at High Doses | - Reduce the dose to the lowest effective concentration. - Review the literature for any known off-target activities, although this compound is reported to be highly selective.[1] |
| Compound Instability | - Ensure the compound is stored correctly and the formulation is prepared fresh before each use, unless stability data indicates otherwise. Degradation products could have unexpected toxicities. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | Tissue/Cell Type | IC50 / Ki / pA2 |
| [3H]LTB4 Binding (High-Affinity) | Human | Neutrophils | IC50: 6.8 nM (Ki = 4.9 nM) |
| [3H]LTB4 Binding (High-Affinity) | Murine | Spleen Membranes | IC50: 37.0 nM (Ki = 26.9 nM) |
| LTB4-Mediated Chemotaxis | Human | Neutrophils | IC50: 2.4 nM |
| LTB4-Mediated Chemotaxis | Murine | Neutrophils | IC50: 7.5 nM |
| LTB4-Mediated CD11b Up-regulation | Human | Neutrophils | pA2 = 7.66 |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Neutrophils | pA2 = 7.12 |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | pA2 = 7.06 |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Monocytes | IC50: 270 nM |
| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Eosinophils | IC50: 420 nM |
Data sourced from:[1]
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | Efficacy Metric (ED50) |
| LTB4-Mediated Neutrophil Infiltration | Guinea Pig | Oral | 0.1 mg/kg |
| LTB4-Mediated Neutrophil Infiltration | Murine | Oral | 2.8 mg/kg |
| IL-1-Exacerbated Collagen-Induced Arthritis | Murine | Osmotic Pump | Half-maximal effects at 0.4-0.5 µg/mL plasma concentration |
Data sourced from:[1]
Experimental Protocols
Protocol: Evaluation of this compound in a Murine Model of LTB4-Induced Neutrophil Infiltration
-
Animal Model: Male BALB/c mice, 8-10 weeks of age.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 3 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock in a vehicle such as 0.5% methylcellulose or 10% Solutol HS 15 in saline. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Administer the vehicle or this compound solutions orally (p.o.) in a volume of 10 mL/kg.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 100 ng of LTB4 in 20 µL of saline intradermally (i.d.) into the dorsal skin of the mice.
-
-
Endpoint Measurement:
-
Four hours after the LTB4 injection, euthanize the animals.
-
Excise the skin at the injection site using a standard 8mm biopsy punch.
-
Measure myeloperoxidase (MPO) activity in the skin biopsy homogenates as a quantitative measure of neutrophil infiltration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of MPO activity for each treatment group relative to the vehicle control group.
-
Determine the ED50 value by non-linear regression analysis.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for efficacy issues.
References
Interpreting unexpected results with CP-195543
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CP-195543.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1][2] It functions by inhibiting the binding of LTB4 to its receptors. Notably, its mechanism of antagonism differs depending on the receptor affinity. It acts as a noncompetitive antagonist at high-affinity LTB4 receptors, which are primarily involved in neutrophil chemotaxis.[1][2] In contrast, it functions as a competitive antagonist at low-affinity LTB4 receptors, which are associated with responses like CD11b up-regulation.[1][2]
Q2: I am not observing the expected inhibition of neutrophil chemotaxis. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a neutrophil chemotaxis assay:
-
Incorrect Concentration: Ensure the concentration of this compound is appropriate for inhibiting the high-affinity LTB4 receptor. The reported IC50 for inhibiting human neutrophil chemotaxis is 2.4 nM.[1]
-
Cell Health and Viability: Poor neutrophil viability or activation state can affect their migratory capacity. Always check cell viability before and after the experiment.
-
LTB4 Concentration: The concentration of LTB4 used to induce chemotaxis is critical. A very high concentration of LTB4 might overcome the antagonistic effect of this compound, especially if the antagonist concentration is suboptimal.
-
Assay System Calibration: Ensure your chemotaxis assay system (e.g., Boyden chamber, microfluidic device) is properly calibrated and functioning correctly.
-
Receptor Subtype Expression: While neutrophils predominantly express high-affinity LTB4 receptors (BLT1), the expression levels can vary.
Q3: My results show incomplete inhibition of LTB4-mediated signaling, even at high concentrations of this compound. Why might this be?
This could be due to the dual nature of this compound's antagonism. While it is a potent noncompetitive antagonist at the high-affinity LTB4 receptor, it acts as a competitive antagonist at the low-affinity receptor.[1][2] Therefore, at very high concentrations of LTB4, you might still observe some signaling through the low-affinity receptor, as it can be overcome by the high concentration of the agonist.
Q4: Is this compound selective for the LTB4 receptor? Could it be interacting with other receptors?
This compound has been shown to be highly selective for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit neutrophil chemotaxis and CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1] However, it is always good practice in drug research to consider the possibility of off-target effects, especially when results are highly unexpected and cannot be explained by the known mechanism of action. If you suspect off-target effects, consider running control experiments with cells that do not express LTB4 receptors or using structurally unrelated LTB4 antagonists to confirm the specificity of the observed effect.
Troubleshooting Guides
Problem: Inconsistent IC50 values for LTB4 receptor binding.
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Verify the specific activity and purity of the [3H]LTB4. Ensure it has not degraded. |
| Membrane Preparation | Ensure consistency in the membrane preparation protocol from human neutrophils or murine spleen.[1] Variations in protein concentration or receptor integrity can affect binding. |
| Assay Buffer Composition | Check the composition of your binding buffer. The presence of certain ions or detergents can influence ligand binding. |
| Incubation Time and Temperature | Optimize incubation time and temperature to ensure equilibrium is reached in the binding reaction. |
| Data Analysis | Use appropriate nonlinear regression analysis to calculate IC50 and Ki values. Ensure the model used fits the data well. |
Problem: Unexpected effects on cell viability or proliferation.
While the primary literature does not report cytotoxic effects, unexpected impacts on cell health can occur.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target toxicity. Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a solvent-only control. |
| Contamination | Test for mycoplasma or other contaminants in your cell culture. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to small molecules. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | Cell/Tissue Type | Parameter | Value | Reference |
| [3H]LTB4 Binding (High-affinity) | Human | Neutrophils | IC50 | 6.8 nM | [1] |
| Ki | 4.9 nM | [1] | |||
| [3H]LTB4 Binding (High-affinity) | Murine | Spleen Membranes | IC50 | 37.0 nM | [1] |
| Ki | 26.9 nM | [1] | |||
| Neutrophil Chemotaxis | Human | Neutrophils | IC50 | 2.4 nM | [1] |
| Neutrophil Chemotaxis | Mouse | Neutrophils | IC50 | 7.5 nM | [1] |
| CD11b Up-regulation (Low-affinity) | Human | Neutrophils | pA2 | 7.66 | [1] |
| CD11b Up-regulation (in whole blood) | Human | Neutrophils | pA2 | 7.12 | [1] |
| CD11b Up-regulation (in whole blood) | Murine | Neutrophils | pA2 | 7.06 | [1] |
| CD11b Up-regulation (in whole blood) | Human | Monocytes | IC50 | 270 nM | [1] |
| CD11b Up-regulation (in whole blood) | Human | Eosinophils | IC50 | 420 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Assay | Species | Administration | Parameter | Value | Reference |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Oral | ED50 | 0.1 mg/kg | [1] |
| LTB4-mediated Neutrophil Infiltration | Murine | Oral | ED50 | 2.8 mg/kg | [1] |
Experimental Protocols
Key Experiment: Neutrophil Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Viability: Assess neutrophil viability using a method like Trypan Blue exclusion. Viability should be >95%.
-
Chemotaxis Setup: Use a 48-well micro chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Assay Procedure:
-
Add LTB4 (at a concentration that induces submaximal chemotaxis, e.g., 10 nM) to the lower wells of the chamber.
-
In the upper wells, add isolated neutrophils that have been pre-incubated for 15-30 minutes with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using nonlinear regression.
-
Visualizations
Caption: Mechanism of action of this compound on LTB4 signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
CP-195543 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CP-195543, focusing on its potential off-target effects and the necessary experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It functions by inhibiting the binding of LTB4 to its receptors, thereby blocking downstream signaling pathways involved in inflammation and chemotaxis. Specifically, it acts as a noncompetitive antagonist at high-affinity LTB4 receptors on human neutrophils and as a competitive antagonist at low-affinity LTB4 receptors.[1][2]
Q2: What are the known off-target effects of this compound?
The available preclinical data suggests that this compound is highly selective for the LTB4 receptor. At a concentration of 10 µM, it did not show inhibitory effects on other G-protein-coupled chemotactic factor receptors such as those for complement fragment 5a, interleukin-8, and platelet-activating factor.[1] However, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out without comprehensive profiling. Researchers should always determine the optimal concentration for their specific experimental system to minimize the risk of off-target activities.
Q3: What is the recommended working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. In vitro studies have shown IC50 values for inhibiting LTB4-mediated effects in the low nanomolar range. For example, the IC50 for inhibiting LTB4-induced chemotaxis in human neutrophils is 2.4 nM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without causing non-specific effects in your specific experimental setup.
Q4: How can I be sure the observed phenotype in my experiment is due to the inhibition of the LTB4 receptor?
To attribute an observed effect to the specific inhibition of the LTB4 receptor by this compound, several control experiments are recommended:
-
Rescue Experiment: Attempt to rescue the phenotype by adding an excess of the natural ligand, LTB4. This is particularly relevant for competitive antagonism.
-
Use of a Negative Control Compound: Include a structurally similar but inactive analog of this compound, if available.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the LTB4 receptor. The phenotype observed with genetic silencing should mimic the effect of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Compound inactivity: Degradation of the compound. | Ensure proper storage of this compound. Prepare fresh stock solutions. |
| Suboptimal concentration: The concentration used is too low. | Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Low receptor expression: The target cells may not express the LTB4 receptor at sufficient levels. | Verify LTB4 receptor expression using qPCR, Western blot, or flow cytometry. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. | Standardize cell culture conditions. Use cells within a defined passage number range. |
| Compound precipitation: The compound may not be fully soluble at the working concentration. | Check the solubility of this compound in your experimental media. Consider using a different solvent or a lower concentration. | |
| Observed effects at high concentrations only | Potential off-target effects: At high concentrations, the inhibitor may bind to other targets. | Refer to the recommended control experiments (FAQ4). Perform a dose-response curve and use the lowest effective concentration. Consider performing a broad kinase or receptor screen to identify potential off-targets. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies.
| Assay | System | IC50 / Ki / pA2 | Reference |
| [3H]LTB4 Binding | Human Neutrophil High-Affinity Receptors | IC50: 6.8 nM, Ki: 4.9 nM | [1][2] |
| [3H]LTB4 Binding | Murine Spleen Membranes | IC50: 37.0 nM, Ki: 26.9 nM | [1][2] |
| Chemotaxis | Human Neutrophils | IC50: 2.4 nM | [1][2] |
| Chemotaxis | Murine Neutrophils | IC50: 7.5 nM | [1][2] |
| CD11b Up-regulation | Human Neutrophils | pA2: 7.66 | [1][2] |
| CD11b Up-regulation | Human Monocytes | IC50: 270 nM | [1] |
| CD11b Up-regulation | Human Eosinophils | IC50: 420 nM | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Activity using a Chemotaxis Assay
This protocol is designed to confirm the inhibitory effect of this compound on LTB4-induced cell migration.
-
Cell Preparation: Isolate primary neutrophils from whole blood or use a suitable myeloid cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype). Resuspend cells in a serum-free assay medium.
-
Dose-Response Setup: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Pre-incubate the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a solution of LTB4 (e.g., 10 nM) to the lower wells. Add the pre-incubated cells to the upper wells, which are separated by a porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LTB4-induced cell migration.
Protocol 2: Assessing Specificity with a Receptor Binding Assay
This protocol determines if this compound competes with the binding of a radiolabeled ligand to other G-protein-coupled receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the off-target receptor of interest.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled ligand for the off-target receptor (at a concentration near its Kd), and varying concentrations of this compound (e.g., up to 10 µM). Include a positive control (a known inhibitor of the off-target receptor) and a negative control (vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. A significant decrease in radioligand binding in the presence of this compound would indicate an off-target interaction.
Visualizations
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating on-target effects of this compound.
References
Technical Support Center: Improving the Bioavailability of CP-195543
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of CP-195543 in experimental settings.
Troubleshooting Guide
Issue: Low or Variable Plasma Concentrations of this compound After Oral Administration
Researchers may encounter suboptimal or inconsistent plasma levels of this compound, a potent leukotriene B4 antagonist, during preclinical studies. While this compound has shown in vivo efficacy after oral administration in some animal models, achieving adequate and reproducible systemic exposure is crucial for reliable experimental outcomes.[1][2] The primary challenge likely stems from the physicochemical properties of the compound, such as poor aqueous solubility, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.
This guide outlines potential formulation strategies to enhance the oral bioavailability of this compound. The following table summarizes hypothetical data to illustrate the potential impact of these interventions.
Table 1: Hypothetical Impact of Formulation Strategies on the Bioavailability of this compound
| Formulation Strategy | Vehicle/Excipients | Proposed Mechanism of Action | Hypothetical Bioavailability (%) | Hypothetical Cmax (ng/mL) |
| Simple Suspension | 0.5% Methylcellulose in Water | Basic particle suspension | 5% | 150 |
| Micronization | - | Increased surface area for dissolution[3][4][5] | 15% | 450 |
| Amorphous Solid Dispersion | PVP K30, HPMC-AS | Increased solubility by preventing crystallization[6][7] | 35% | 1200 |
| Lipid-Based Formulation (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | Solubilization and lymphatic transport[6][7] | 45% | 1800 |
Experimental Protocols
Below are detailed methodologies for the formulation strategies mentioned above.
1. Micronization Protocol
-
Objective: To increase the dissolution rate by reducing the particle size of this compound.[4]
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Jet mill or air-jet mill
-
Laser diffraction particle size analyzer
-
-
Procedure:
-
Ensure the this compound API is crystalline and dry.
-
Set up the jet mill according to the manufacturer's instructions.
-
Process a defined quantity of the API through the mill. The milling pressure and feed rate can be adjusted to control the final particle size.
-
Collect the micronized powder.
-
Measure the particle size distribution using laser diffraction to confirm that the desired size range (e.g., <10 µm) has been achieved.
-
The micronized powder can then be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
2. Amorphous Solid Dispersion (ASD) Protocol via Spray Drying
-
Objective: To enhance aqueous solubility by converting crystalline this compound into an amorphous state stabilized by a polymer.[6][8]
-
Materials:
-
This compound API
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent at a specific ratio (e.g., 1:2 drug-to-polymer ratio).
-
Optimize the spray drying parameters, including inlet temperature, gas flow rate, and pump speed, for the specific solvent system and formulation.
-
Pump the solution through the nozzle of the spray dryer to generate fine droplets.
-
The rapid evaporation of the solvent from the droplets results in the formation of a solid dispersion powder.
-
Collect the resulting powder and store it in a desiccator to prevent recrystallization.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction) and drug content (using HPLC).
-
The ASD powder can be filled into capsules or suspended in a vehicle for administration.
-
3. Self-Emulsifying Drug Delivery System (SEDDS) Protocol
-
Objective: To improve solubility and absorption by dissolving this compound in a lipid-based formulation that forms a fine emulsion in the gastrointestinal fluid.[7]
-
Materials:
-
This compound API
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
-
Magnetic stirrer and hot plate
-
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Based on the solubility data, select the components and construct a ternary phase diagram to identify the optimal concentration ranges that form a stable emulsion.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.
-
Add the this compound API to the mixture and stir gently, with mild heating if necessary, until it is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white emulsion.
-
The final liquid SEDDS formulation can be filled into soft gelatin capsules for oral dosing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could be limiting the oral bioavailability of this compound?
A1: The primary limiting factors for a compound like this compound are likely related to its physicochemical properties. These can include:
-
Poor Aqueous Solubility: If the drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed across the intestinal wall.
-
High First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[9]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or by enzymes in the intestine can also reduce the amount of active drug available for absorption.
Q2: How do I choose the most appropriate bioavailability enhancement strategy for my experiments?
A2: The choice of strategy depends on the specific properties of this compound and the goals of your experiment. A systematic approach is recommended:
-
Characterize the API: Determine the aqueous solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability of this compound.
-
Identify the Rate-Limiting Step: If solubility is the main issue, strategies like micronization, solid dispersions, or lipid-based formulations are suitable.[8][10] If rapid metabolism is the primary concern, a prodrug approach or the use of metabolic inhibitors might be considered.[9]
-
Consider the Experimental Model: The choice of animal model and the required dose will influence the feasibility of different formulations. For example, lipid-based systems can be particularly effective in species with prominent lymphatic transport.[6]
Q3: Can I expect the bioavailability of this compound to be the same across different preclinical species?
A3: No, it is common to observe significant differences in oral bioavailability across species (e.g., mice, rats, guinea pigs, dogs). These differences can arise from variations in:
-
Gastrointestinal Physiology: Differences in gut pH, transit time, and fluid composition can affect drug dissolution and absorption.
-
Metabolic Enzymes: The expression and activity of metabolic enzymes, particularly cytochrome P450s in the liver and intestine, can vary widely between species, leading to different extents of first-pass metabolism.
-
Efflux Transporter Activity: Species-specific differences in the expression and function of transporters like P-gp can also impact drug absorption.
Therefore, it is essential to assess bioavailability in the specific species being used for efficacy studies.
Q4: My results show high inter-individual variability. What could be the cause and how can I mitigate it?
A4: High variability is often a consequence of poor bioavailability. When a drug has low solubility, small differences in the physiological state of individual animals (e.g., fed vs. fasted state, gut motility) can lead to large variations in absorption. To mitigate this:
-
Improve the Formulation: Using an enabling formulation, such as an amorphous solid dispersion or a SEDDS, can create a more robust system where the drug is already solubilized, making absorption less dependent on physiological variables.
-
Standardize Experimental Conditions: Ensure consistent dosing procedures, including the time of day, feeding status of the animals, and the volume and concentration of the administered formulation.
-
Increase the Number of Animals: A larger sample size can help to improve the statistical power of the study and provide a more accurate measure of the mean pharmacokinetic parameters.
Visualizations
Caption: Barriers to Oral Bioavailability of this compound.
Caption: Workflow for Selecting a Bioavailability Enhancement Strategy.
References
- 1. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CP-195543 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the leukotriene B4 (LTB4) receptor antagonist, CP-195543, in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It functions by blocking the binding of LTB4 to its receptors, thereby inhibiting the inflammatory cascade mediated by this lipid. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its signaling is implicated in various inflammatory diseases.[1][2]
2. In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in animal models of inflammation, particularly in arthritis.[2] It has been shown to reduce clinical symptoms and weight loss in a murine model of collagen-induced arthritis when administered via osmotic pumps.[2] Additionally, it effectively blocks LTB4-mediated neutrophil infiltration in the skin of guinea pigs and mice following oral administration.[2]
3. What are the common routes of administration for this compound in animal studies?
The two primary routes of administration for this compound in preclinical studies are oral gavage and continuous delivery via osmotic pumps.[2] The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific animal model being used.
Troubleshooting In Vivo Delivery of this compound
Q1: I am having trouble dissolving this compound for oral administration. What vehicle should I use?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. For oral gavage in rodents, a common approach for such compounds is to use a suspension or a solution in a vehicle containing a combination of solvents and surfactants to improve solubility and bioavailability.
A recommended starting formulation for a hydrophobic compound like this compound for oral gavage in mice is a multi-component vehicle. A widely used vehicle for similar small molecule inhibitors is a combination of:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 or PEG400 (Polyethylene glycol): As a solubilizer.
-
5% Tween-80 (Polysorbate 80): As a surfactant to aid in suspension and absorption.
-
45% Saline: As the aqueous phase.
Experimental Protocol: Preparation of this compound for Oral Gavage
-
Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved, resulting in a clear solution.
-
Add Solubilizer: To the DMSO solution, add the corresponding volume of PEG300 or PEG400. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add the required volume of Tween-80 to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Add the final volume of saline to the mixture and mix thoroughly to create a stable suspension or solution.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, ensure the formulation is brought to room temperature and vortexed to ensure homogeneity.
Q2: My results are inconsistent between animals. What could be the cause?
Inconsistent results can arise from several factors related to drug delivery:
-
Improper Oral Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause trauma and stress to the animal, affecting drug absorption and overall physiology. Ensure proper training and adherence to a standardized oral gavage protocol.
-
Inhomogeneous Formulation: If this compound is not uniformly suspended in the vehicle, different animals may receive varying doses. Always vortex the formulation immediately before each administration.
-
Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure that animals are properly randomized into treatment groups and that factors such as age, weight, and sex are consistent within experimental groups.
-
Compound Instability: While specific stability data for this compound is limited in the public domain, similar compounds can be sensitive to light and temperature. Prepare formulations fresh and protect from light to minimize degradation.
Q3: What dose of this compound should I use in my arthritis model?
The effective dose of this compound can vary depending on the animal model, the severity of the disease, and the route of administration.
| Animal Model | Route of Administration | Effective Dose/Concentration | Outcome |
| Guinea Pig (Skin Inflammation) | Oral (p.o.) | ED50 = 0.1 mg/kg | Blockade of LTB4-mediated neutrophil infiltration[2] |
| Murine (Skin Inflammation) | Oral (p.o.) | ED50 = 2.8 mg/kg | Blockade of LTB4-mediated neutrophil infiltration[2] |
| Murine (Collagen-Induced Arthritis) | Osmotic Pump | Plasma levels of 0.4 to 0.5 µg/mL | Half-maximal reduction in clinical symptoms and weight loss[2] |
Q4: Are there any known adverse effects of this compound in animals?
Specific toxicology studies on this compound are not extensively detailed in publicly available literature. However, studies on other LTB4 receptor antagonists provide some insights. One novel dual BLT1 and BLT2 receptor antagonist was reported to be well-tolerated in toxicology studies. It is important to note that potent anti-inflammatory compounds can have adverse effects, particularly in the context of chronic infections, where suppressing the inflammatory response may increase the risk of infection-related complications. Careful monitoring of animal health throughout the study is crucial. This includes daily observation for changes in behavior, food and water intake, and body weight.
Visualizing Experimental Processes and Pathways
Signaling Pathway of LTB4 and its Blockade by this compound
Caption: LTB4 synthesis and signaling cascade with this compound antagonism.
Experimental Workflow for Oral Gavage in Mice
Caption: Step-by-step workflow for oral gavage of this compound in mice.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
How to minimize CP-195543 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of CP-195543 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: this compound Degradation in Solution
If you are observing a loss of potency, changes in appearance, or the presence of impurities in your this compound solutions, consult the following guide to identify and mitigate potential causes of degradation.
Question: My this compound solution is showing unexpected degradation. What are the common causes and how can I prevent this?
Answer:
Degradation of small molecule compounds like this compound in solution is often caused by several environmental and chemical factors. The primary factors to consider are temperature, pH, light, and oxygen exposure.[1][2][3]
Summary of Factors Influencing this compound Stability in Solution
| Factor | Potential Impact on this compound | Mitigation Strategies |
| Temperature | Higher temperatures accelerate the rate of chemical reactions, including hydrolysis, oxidation, and other degradation pathways.[2][3] | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles. |
| pH | The stability of a compound can be highly dependent on the pH of the solution. Acidic or alkaline conditions can catalyze hydrolysis.[1][3] Most drugs are most stable in a pH range of 4-8.[1] | Prepare solutions in a buffered system at a pH where this compound exhibits maximum stability. If the optimal pH is unknown, a pH stability study should be performed. |
| Light | Exposure to light, particularly UV light, can induce photolytic degradation.[2][4] | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4][5] Minimize exposure to ambient light during experiments. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation. | De-gas solvents before use by sparging with an inert gas like nitrogen or argon.[6] Consider adding antioxidants to the formulation if compatible with the experimental design.[5][7] |
| Solvent | The type of solvent and the presence of impurities can affect stability. Water in non-aqueous solvents can lead to hydrolysis. | Use high-purity, anhydrous solvents when preparing solutions. Ensure the chosen solvent is compatible with this compound. |
| Container | The container material can interact with the compound. Some plastics may leach substances or be permeable to gases.[3] | Use high-quality, inert glass or polypropylene containers. For long-term storage, ensure the container closure system is airtight.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my stock solutions of this compound?
A1: For maximum stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize contamination. Store these aliquots in airtight, light-protected containers at -20°C or -80°C.
Q2: I need to make a fresh dilution of this compound for my experiment. What precautions should I take?
A2: When preparing fresh dilutions, allow the stock solution to come to room temperature slowly before opening to prevent condensation and moisture introduction. Use pre-chilled, de-gassed aqueous buffers or media for dilution. Prepare only the amount of solution needed for the immediate experiment to avoid prolonged storage of dilute solutions, which are often less stable.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Yes, inconsistent results can be a sign of compound degradation. If the potency of your this compound solution is decreasing over the course of an experiment, you may observe a diminished biological effect. It is recommended to perform a stability study under your specific experimental conditions to determine the rate of degradation.
Q4: What are antioxidants and how can they help prevent degradation?
A4: Antioxidants are substances that inhibit oxidation.[5] They can protect this compound by reacting with free radicals or oxygen, thus preventing the drug from being oxidized.[6][7] Common antioxidants used in pharmaceutical preparations include ascorbic acid and sodium metabisulfite.[5] The choice of antioxidant must be carefully considered to ensure it does not interfere with the experimental assay.
Experimental Protocols
Protocol: pH Stability Study for this compound in Solution
This protocol outlines a method to determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) at various pH levels (e.g., pH 3, 5, 7, 9)
-
High-purity water
-
HPLC system with a suitable column and detector for this compound analysis
-
pH meter
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protected containers
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution with each of the prepared buffers to a final known concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
-
Incubation:
-
Aliquot each pH-buffered solution into several light-protected containers.
-
Store the containers at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) for each condition.
-
The pH at which the degradation rate is slowest is the optimal pH for stability.
-
Visualizations
Caption: Key factors contributing to the degradation of this compound in solution.
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Caption: Experimental workflow for a pH stability study of this compound.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scitechnol.com [scitechnol.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Technical Support Center: Validating CP-195543 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of CP-195543, a selective Leukotriene B4 (LTB4) receptor antagonist, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3] It functions as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.[1]
Q2: Which assays are commonly used to validate the activity of this compound?
A2: The activity of this compound is typically validated using a suite of in vitro assays that measure its ability to interfere with LTB4-mediated cellular responses. Key assays include:
-
LTB4 Receptor Binding Assays: To determine the affinity and competitive nature of this compound for the LTB4 receptor.
-
Neutrophil Chemotaxis Assays: To assess the functional inhibition of LTB4-induced neutrophil migration.
-
CD11b Up-regulation Assays: To measure the inhibition of LTB4-induced activation of neutrophils, often analyzed via flow cytometry.
Q3: What is the expected potency of this compound in these assays?
A3: The potency of this compound can vary depending on the specific assay and experimental conditions. Published data provides a general range for its inhibitory concentrations (IC50) and binding affinities (Ki). For instance, in [3H]LTB4 binding to high-affinity receptors on human neutrophils, the IC50 is approximately 6.8 nM (Ki = 4.9 nM).[2] In human neutrophil chemotaxis assays, the IC50 is around 2.4 nM.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from established assays.
| Assay | Target | Cell Type/System | Parameter | Value | Reference |
| Radioligand Binding | High-affinity LTB4 Receptor | Human Neutrophils | IC50 | 6.8 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Human Neutrophils | Ki | 4.9 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Murine Spleen Membranes | IC50 | 37.0 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Murine Spleen Membranes | Ki | 26.9 nM | [2] |
| Chemotaxis | LTB4-mediated | Human Neutrophils | IC50 | 2.4 nM | [2] |
| Chemotaxis | LTB4-mediated | Murine Neutrophils | IC50 | 7.5 nM | [2] |
| CD11b Up-regulation | LTB4-mediated | Human Neutrophils | pA2 | 7.66 | [2] |
| CD11b Up-regulation | LTB4-mediated | Human Neutrophils (Whole Blood) | pA2 | 7.12 | [2] |
| CD11b Up-regulation | LTB4-mediated | Murine Neutrophils (Whole Blood) | pA2 | 7.06 | [2] |
Signaling Pathways and Experimental Workflows
An overview of the LTB4 signaling pathway and the experimental workflow for validating this compound activity are depicted below.
Caption: LTB4 Signaling Pathway and this compound Inhibition.
References
- 1. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in CP-195543 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with CP-195543. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and potent antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It exhibits a dual antagonistic mechanism. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, which is primarily involved in neutrophil chemotaxis.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is associated with responses like CD11b up-regulation on neutrophils.[1][2]
Q2: What are the typical in vitro concentrations used for this compound?
The effective concentration of this compound can vary significantly depending on the experimental system, particularly the presence of proteins. In cell-free ligand binding assays with human neutrophil membranes, the IC50 for inhibiting [3H]LTB4 binding to high-affinity receptors is 6.8 nM.[2] For cellular responses, the IC50 for inhibiting LTB4-mediated human neutrophil chemotaxis is 2.4 nM.[2] However, in whole blood assays, which contain high protein concentrations, higher concentrations are required to achieve the same pharmacological effect.[1] For instance, the IC50 for inhibiting LTB4-mediated CD11b up-regulation on human monocytes and eosinophils in whole blood is 270 nM and 420 nM, respectively.[2]
Q3: Is this compound selective for the LTB4 receptor?
Yes, this compound is reported to be selective for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis and CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment 5a, interleukin-8, and platelet-activating factor.[2]
Q4: How should I store this compound stock solutions?
For general guidance on small molecule inhibitors, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] It is advisable to protect stock solutions from light.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or reduced potency in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Protein Binding | The potency of this compound is known to be reduced in the presence of plasma proteins.[1] If your cell culture medium contains serum (e.g., FBS), the effective concentration of free this compound will be lower. Solution: 1. Perform experiments in serum-free media if your cell type allows. 2. If serum is required, maintain a consistent serum concentration across all experiments and consider this factor when comparing results. 3. You may need to use higher concentrations of this compound in the presence of serum to achieve the desired biological effect. |
| Compound Degradation | The compound may be unstable in your specific cell culture medium or experimental conditions. Solution: 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[3] 2. Minimize the time the compound is in aqueous solutions at 37°C before being added to the cells.[4] 3. Include a control to assess the stability of the compound in your media over the course of the experiment.[4] |
| Cell Density and Health | High cell density can lead to faster metabolism of the compound. Unhealthy or stressed cells may respond differently. Solution: 1. Ensure consistent cell seeding density across all experiments. 2. Regularly check cell viability and morphology. 3. Use cells within a consistent passage number range. |
Issue 2: Inconsistent or variable results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | This compound may not be fully dissolved in your stock solution or final medium, leading to variable concentrations in your assays. Solution: 1. Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or vortexing may be necessary. 2. When diluting into aqueous media, add the stock solution dropwise while vortexing the medium to prevent precipitation. 3. Visually inspect for any precipitate before adding to your cells. |
| Pipetting Inaccuracy | Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability. Solution: 1. Use calibrated pipettes and appropriate tip sizes. 2. Prepare intermediate dilutions to work with larger, more manageable volumes. |
| Variable LTB4 Receptor Expression | The expression levels of high and low-affinity LTB4 receptors may vary between cell passages or with different culture conditions, affecting the cellular response to this compound. Solution: 1. Monitor the expression of LTB4 receptors (BLT1 and BLT2) via qPCR or flow cytometry if significant variability persists. 2. Standardize cell culture conditions, including media, supplements, and passage number. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species/Cell Type | Receptor Type | Parameter | Value |
| [3H]LTB4 Binding | Human Neutrophils | High-Affinity | IC50 | 6.8 nM |
| [3H]LTB4 Binding | Human Neutrophils | High-Affinity | Ki | 4.9 nM |
| [3H]LTB4 Binding | Murine Spleen Membranes | High-Affinity | IC50 | 37.0 nM |
| [3H]LTB4 Binding | Murine Spleen Membranes | High-Affinity | Ki | 26.9 nM |
| Neutrophil Chemotaxis | Human | High-Affinity | IC50 | 2.4 nM |
| Neutrophil Chemotaxis | Mouse | High-Affinity | IC50 | 7.5 nM |
| CD11b Up-regulation | Human Neutrophils | Low-Affinity | pA2 | 7.66 |
| CD11b Up-regulation (Whole Blood) | Human Neutrophils | Low-Affinity | pA2 | 7.12 |
| CD11b Up-regulation (Whole Blood) | Murine Neutrophils | Low-Affinity | pA2 | 7.06 |
| CD11b Up-regulation (Whole Blood) | Human Monocytes | Low-Affinity | IC50 | 270 nM |
| CD11b Up-regulation (Whole Blood) | Human Eosinophils | Low-Affinity | IC50 | 420 nM |
Experimental Protocols
Protocol: In Vitro Neutrophil Chemotaxis Assay
This protocol is a generalized procedure for assessing the effect of this compound on LTB4-induced neutrophil chemotaxis.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
Preparation of this compound and LTB4:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of LTB4 (e.g., 10 µM in ethanol) and dilute it in the assay buffer to a concentration known to induce a submaximal chemotactic response (e.g., 10 nM).
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a filter membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Add the LTB4 solution (chemoattractant) to the lower wells.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control (e.g., for 15-30 minutes at 37°C).
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a suitable time (e.g., 60-90 minutes) to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the filter membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescently labeled cell tracker and quantify the fluorescence of the migrated cells in the lower well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: LTB4 signaling and this compound inhibition mechanism.
Caption: A typical workflow for in vitro experiments with this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Guide to CP-195543 and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacological profile of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist, with other notable LTB4 antagonists. The data presented is intended to offer an objective overview for researchers and professionals involved in the discovery and development of anti-inflammatory therapeutics.
Leukotriene B4 is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. LTB4 exerts its effects through two G-protein coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Antagonism of these receptors has been a key strategy in the development of novel anti-inflammatory drugs for a range of conditions, including respiratory diseases, arthritis, and dermatological disorders.
Quantitative Comparison of LTB4 Antagonists
The following tables summarize the in vitro and in vivo potency of this compound in comparison to other well-characterized LTB4 receptor antagonists. The data has been compiled from various preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Target/Assay | Species | IC50 (nM) | Ki (nM) | Notes |
| This compound | [3H]LTB4 Binding (High-affinity) | Human Neutrophils | 6.8 | 4.9 | Non-competitive antagonist at the high-affinity receptor. |
| [3H]LTB4 Binding (High-affinity) | Murine Spleen Membranes | 37.0 | 26.9 | ||
| LTB4-mediated Chemotaxis | Human Neutrophils | 2.4 | - | ||
| LTB4-mediated Chemotaxis | Mouse Neutrophils | 7.5 | - | ||
| LTB4-mediated CD11b Up-regulation | Human Monocytes | 270 | - | ||
| LTB4-mediated CD11b Up-regulation | Human Eosinophils | 420 | - | ||
| CP-105696 | [3H]LTB4 Binding (High-affinity) | Human Neutrophils | 8.42 | - | A predecessor to this compound.[1][2] |
| LTB4-mediated Chemotaxis | Human Neutrophils | 5.0 | - | [1] | |
| [3H]LTB4 Binding (High-affinity) | Murine Spleen Membranes | 30.2 | 17.7 | [3] | |
| BIIL 260 | [3H]LTB4 Binding | Human Neutrophil Membranes | - | 1.7 | Active metabolite of BIIL 284.[4] |
| LTB4-induced Ca2+ Release | Human Neutrophils | 0.82 | - | [4] | |
| BIIL 315 | [3H]LTB4 Binding | Human Neutrophil Membranes | - | 1.9 | Active glucuronidated metabolite of BIIL 284.[4] |
| LTB4-induced Ca2+ Release | Human Neutrophils | 0.75 | - | [4] | |
| Etalocib (LY293111) | [3H]LTB4 Binding | Not Specified | - | 25 | [5][6] |
| LTB4-induced Ca2+ Mobilization | Not Specified | 20 | - | [5][6] | |
| U-75302 | LTB4-induced Contraction | Guinea Pig Lung | - | - | Displaced LTB4 dose-response curve at 0.3 µM.[7] |
Table 2: In Vivo Efficacy of LTB4 Antagonists
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| This compound | LTB4-induced Neutrophil Infiltration | Guinea Pig Skin | 0.1 |
| LTB4-induced Neutrophil Infiltration | Murine Skin | 2.8 | |
| BIIL 284 | LTB4-induced Mouse Ear Inflammation | Inflammation | 0.008 |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | 0.03 | |
| LTB4-induced Neutropenia | Monkey | 0.004 | |
| U-75302 | Antigen-induced Eosinophil Influx | Guinea Pig Bronchial Lumen | 10.0 - 30.0 (significant inhibition) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the LTB4 signaling pathway and a general workflow for antagonist characterization.
Caption: LTB4 signaling pathway and point of antagonist intervention.
Caption: General experimental workflow for LTB4 antagonist evaluation.
Experimental Protocols
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of a test compound for the LTB4 receptor.
-
Cell/Membrane Preparation: Human neutrophils are isolated from whole blood using density gradient centrifugation. Cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the LTB4 receptors.
-
Assay Components:
-
Radioligand: [3H]LTB4 (a radioactively labeled form of LTB4).
-
Test Compound: A range of concentrations of the LTB4 antagonist (e.g., this compound).
-
Non-specific Binding Control: A high concentration of unlabeled LTB4 to determine the amount of non-specific binding of the radioligand.
-
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of the test compound in a suitable buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound [3H]LTB4) is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
-
Cell Preparation: Human neutrophils are isolated from fresh human blood.
-
Apparatus: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.
-
Procedure:
-
The lower wells of the chamber are filled with a solution containing LTB4 at a concentration that induces optimal chemotaxis.
-
The test compound at various concentrations is added to both the upper and lower wells to ensure a consistent concentration throughout the assay.
-
A suspension of neutrophils is placed in the upper wells.
-
The chamber is incubated to allow the neutrophils to migrate through the membrane towards the LTB4 in the lower chamber.
-
After the incubation period, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence.
-
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the number of migrated neutrophils compared to the control (LTB4 alone).
CD11b Up-regulation Assay (Flow Cytometry)
This assay assesses the effect of LTB4 antagonists on the activation of neutrophils by measuring the expression of the cell surface adhesion molecule CD11b.
-
Cell Preparation: Whole blood or isolated neutrophils are used.
-
Reagents:
-
LTB4 to stimulate the cells.
-
The test compound at various concentrations.
-
A fluorescently-labeled monoclonal antibody specific for CD11b.
-
-
Procedure:
-
Aliquots of whole blood or isolated neutrophils are pre-incubated with different concentrations of the test compound.
-
The cells are then stimulated with a fixed concentration of LTB4.
-
Following stimulation, the cells are stained with the fluorescently-labeled anti-CD11b antibody.
-
Red blood cells in whole blood samples are lysed.
-
The fluorescence intensity of the neutrophils is then analyzed using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the neutrophil population is measured, which corresponds to the level of CD11b expression. The IC50 value is the concentration of the antagonist that inhibits the LTB4-induced increase in MFI by 50%.
Concluding Remarks
This compound demonstrates high potency as an LTB4 receptor antagonist both in vitro and in vivo. Its non-competitive antagonism at the high-affinity BLT1 receptor is a noteworthy characteristic. When compared to other antagonists, this compound exhibits comparable or superior potency in many preclinical assays. However, like many other LTB4 antagonists that have entered clinical development, the translation of this preclinical efficacy into successful clinical outcomes has proven to be a significant challenge. The data presented in this guide serves as a valuable resource for the continued exploration of LTB4 antagonism as a therapeutic strategy for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of CP-195543 vs. other anti-inflammatory compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound CP-195543 against other alternatives, supported by available experimental data. This document synthesizes preclinical findings to inform future research and development in inflammatory diseases.
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. By blocking the action of LTB4, this compound demonstrates significant anti-inflammatory effects in various preclinical models. This guide will delve into its mechanism of action, comparative efficacy, and the experimental protocols used to evaluate its performance.
Mechanism of Action: Targeting the Leukotriene B4 Pathway
Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses. It primarily acts by binding to its high-affinity receptor, BLT1, on the surface of immune cells, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis (the directed migration of immune cells to the site of inflammation), adhesion, and the release of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by selectively binding to and blocking the LTB4 receptor, thereby inhibiting these processes.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the efficacy of this compound and other anti-inflammatory compounds. It is important to note that a direct comparison of all compounds is limited as the data are derived from various studies that may have employed different experimental conditions.
In Vitro Efficacy
| Compound | Assay | Target/Cell Type | IC50 (nM) | Reference |
| This compound | [3H]LTB4 Binding | Human Neutrophil Membranes | 6.8 | [1] |
| This compound | [3H]LTB4 Binding | Murine Spleen Membranes | 37.0 | [1] |
| This compound | LTB4-induced Chemotaxis | Human Neutrophils | 2.4 | [1] |
| This compound | LTB4-induced Chemotaxis | Mouse Neutrophils | 7.5 | [1] |
| CP-105696 | [3H]LTB4 Binding | Human Neutrophil Membranes | 3.7 | [2] |
| CP-105696 | LTB4-induced Chemotaxis | Human Neutrophils | 5.2 | [2] |
| SC-53228 | [3H]LTB4 Binding | Human Neutrophils | 1.3 (Ki) | |
| SC-53228 | LTB4-induced Chemotaxis | Human Neutrophils | 32 |
In Vivo Efficacy
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| This compound | LTB4-induced Neutrophil Infiltration | Guinea Pig | Inhibition of Infiltration | 0.1 | [1] |
| This compound | LTB4-induced Neutrophil Infiltration | Mouse | Inhibition of Infiltration | 2.8 | [1] |
| CP-105696 | LTB4-induced Neutrophil Influx | Mouse | Inhibition of Influx | 4.2 | [2] |
| Indomethacin | Collagen-Induced Arthritis | Mouse | Slight Inhibition | - | [3] |
| Dexamethasone | Collagen-Induced Arthritis | Rat | Marked Suppression | - | [4] |
Note on Comparative Data: The provided data for Indomethacin and Dexamethasone are qualitative and from studies that did not directly compare their ED50 values with this compound in the same model. Therefore, a direct quantitative comparison of potency is not possible from the available information.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of anti-inflammatory compounds.
Neutrophil Chemotaxis Assay (In Vitro)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis plate is used. The lower wells are filled with a medium containing the chemoattractant (e.g., LTB4) and the test compound at various concentrations. The upper wells are separated by a microporous membrane and are filled with the isolated neutrophil suspension.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification of Migration: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated through the membrane to the lower side is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition of chemotaxis against the concentration of the test compound.
Collagen-Induced Arthritis (CIA) Model (In Vivo)
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.
-
Induction of Arthritis:
-
Immunization: DBA/1 mice are typically used as they are susceptible to CIA. The initial immunization involves an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route, starting before or after the onset of clinical signs of arthritis, depending on the study design (prophylactic or therapeutic). A vehicle control group and a positive control group (e.g., treated with a known anti-arthritic drug) are included.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring each paw based on the degree of inflammation, swelling, and erythema. Body weight is also recorded as a general health indicator.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination. The joints are decalcified, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: The efficacy of the test compound is determined by comparing the clinical scores, body weight changes, and histopathological scores between the treated and control groups. The effective dose 50 (ED50) can be calculated from dose-response studies.
Conclusion
This compound demonstrates high potency as a selective LTB4 receptor antagonist in preclinical models. Its ability to inhibit neutrophil chemotaxis at nanomolar concentrations and reduce inflammation in vivo highlights its potential as a therapeutic agent for inflammatory diseases. While the available data suggests a favorable profile for this compound within its class, a lack of direct head-to-head comparative studies with a broad range of other anti-inflammatory agents necessitates further research to fully elucidate its relative efficacy. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future studies in the field of anti-inflammatory drug discovery.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the second-generation leukotriene B(4) receptor antagonist, LY293111Na, on leukocyte infiltration and collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
A Comparative Guide to the Anti-inflammatory Effects of CP-195543
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory agent CP-195543 with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory therapeutic.
Introduction to this compound
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in various inflammatory responses, including the recruitment and activation of neutrophils, a type of white blood cell that plays a central role in inflammation. By blocking the LTB4 receptor, this compound aims to inhibit these pro-inflammatory processes. It has been investigated primarily for its potential in treating inflammatory conditions such as rheumatoid arthritis.
Comparative Analysis: this compound vs. Alternatives
To validate the anti-inflammatory effects of this compound, its performance is compared against other LTB4 receptor antagonists and a leukotriene synthesis inhibitor.
Alternatives for Comparison:
-
LTB4 Receptor Antagonists:
-
BIIL 284
-
RO5101576
-
CP-105696
-
-
Leukotriene Synthesis Inhibitor:
-
Zileuton
-
Table 1: In Vitro Potency of this compound and LTB4 Receptor Antagonist Alternatives
| Compound | Target | Assay | Species | IC50 (nM) | Reference |
| This compound | LTB4 Receptor | [3H]LTB4 Binding | Human | 8.42 | [1][2] |
| Neutrophil Chemotaxis | Human | 5.0 | [2] | ||
| BIIL 284 (active metabolite BIIL 260) | LTB4 Receptor | [3H]LTB4 Binding | Human | - | [3] |
| RO5101576 | BLT1 and BLT2 Receptors | LTB4-evoked Calcium Mobilization | Human | Potent Inhibition (IC50 not specified) | |
| CP-105696 | LTB4 Receptor | [3H]LTB4 Binding | Human | 8.42 | [1][2] |
| Neutrophil Chemotaxis | Human | 5.0 | [2] |
Table 2: In Vitro Potency of Leukotriene Synthesis Inhibitor Alternative
| Compound | Target | Assay | Species | IC50 (µM) | Reference |
| Zileuton | 5-Lipoxygenase | LTB4 Biosynthesis (PMNL) | Human | 0.4 | [4] |
| LTB4 Biosynthesis (Whole Blood) | Human | 0.9 | [4] |
PMNL: Polymorphonuclear leukocytes
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (Leukotriene B4)
-
Test compounds (this compound and alternatives)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Assay buffer (e.g., RPMI 1640 with 2% FBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Add the chemoattractant (LTB4) to the lower wells of the migration plate.
-
Place the Transwell® inserts into the wells.
-
In separate tubes, pre-incubate the isolated neutrophils with various concentrations of the test compounds or vehicle control for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by cell counting with a microscope after staining, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neutrophil migration.
LTB4 Receptor Binding Assay
This assay measures the ability of a compound to displace radiolabeled LTB4 from its receptor on cell membranes.
Materials:
-
Membrane preparations from cells expressing LTB4 receptors (e.g., human neutrophils or a suitable cell line)
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
Test compounds (this compound and alternatives)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
In tubes, combine the cell membrane preparation, [3H]LTB4, and either a test compound dilution or buffer (for total binding control).
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 to a separate set of tubes.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer to remove unbound [3H]LTB4.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of [3H]LTB4 binding for each concentration of the test compound. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [3H]LTB4.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Susceptible mouse strain (e.g., DBA/1)
-
Type II collagen (e.g., from chicken or bovine)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (this compound and alternatives)
-
Vehicle for drug administration
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice at the base of the tail with an emulsion of type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.
-
-
Drug Administration:
-
Begin administration of the test compounds or vehicle at a predetermined time point, either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
-
Clinical Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the mice and collect the paws for histopathological examination.
-
Assess joint inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis: Compare the arthritis scores, incidence of arthritis, and histopathological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compounds.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow.
Caption: LTB4 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
The available data indicates that this compound is a potent LTB4 receptor antagonist with significant anti-inflammatory effects demonstrated in in vitro assays. Its potency is comparable to other selective LTB4 receptor antagonists like CP-105696. The clinical development of this compound for rheumatoid arthritis in combination with celecoxib was discontinued due to poor tolerability, not due to lack of efficacy or serious safety concerns.[5] In contrast, a clinical trial with another LTB4 receptor antagonist, BIIL 284, in rheumatoid arthritis showed only modest improvements, suggesting that LTB4 may not be a major contributor to the inflammatory process in this specific disease.[3][6]
Leukotriene synthesis inhibitors, such as Zileuton, offer an alternative mechanism of action by blocking the production of LTB4. The choice between a receptor antagonist and a synthesis inhibitor depends on the specific therapeutic goals and the pathological context.
Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the superiority of one compound over another. The experimental protocols and diagrams provided in this guide offer a framework for such investigations. Researchers are encouraged to consider the specific inflammatory model and endpoints when designing future studies to validate the anti-inflammatory effects of this compound and its alternatives.
References
- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CP-195543 and Zileuton in the Inhibition of the Leukotriene Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of the leukotriene signaling pathway: CP-195543 and Zileuton. While both compounds ultimately reduce the inflammatory effects of leukotrienes, they achieve this through distinct mechanisms of action. This analysis, supported by experimental data, will illuminate their individual characteristics and potential therapeutic applications.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and Zileuton lies in their molecular targets within the 5-lipoxygenase (5-LOX) pathway. Zileuton acts as a direct inhibitor of the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes.[1][2][3][4][5][6][7] In contrast, this compound is a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically blocking the action of LTB4, a potent chemoattractant for neutrophils and other immune cells.[8][9][10][11]
This fundamental difference in their mechanism of action is crucial for understanding their pharmacological profiles and potential therapeutic uses. Zileuton offers a broad-spectrum inhibition of the leukotriene pathway, while this compound provides a more targeted intervention focused on LTB4-mediated inflammation.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and Zileuton, highlighting their potency in various experimental models.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Assay | Species | IC50 | Reference |
| This compound | High-affinity LTB4 Receptor | [3H]LTB4 Binding on Neutrophils | Human | 6.8 nM | [8][9] |
| High-affinity LTB4 Receptor | [3H]LTB4 Binding on Spleen Membranes | Murine | 37.0 nM | [8][9] | |
| LTB4-mediated Neutrophil Chemotaxis | Chemotaxis Assay | Human | 2.4 nM | [8][9] | |
| LTB4-mediated Neutrophil Chemotaxis | Chemotaxis Assay | Mouse | 7.5 nM | [8][9] | |
| LTB4-mediated CD11b Up-regulation | Whole Blood Assay on Monocytes | Human | 270 nM | [8] | |
| LTB4-mediated CD11b Up-regulation | Whole Blood Assay on Eosinophils | Human | 420 nM | [8] | |
| Zileuton | 5-Lipoxygenase | 5-HETE Synthesis in RBL-1 cells | Rat | 0.5 µM | [12] |
| 5-Lipoxygenase | 5-HETE Synthesis in PMNLs | Rat | 0.3 µM | [12] | |
| 5-Lipoxygenase | LTB4 Biosynthesis in PMNLs | Rat | 0.4 µM | [12] | |
| 5-Lipoxygenase | LTB4 Biosynthesis in PMNLs | Human | 0.4 µM | [12] | |
| 5-Lipoxygenase | LTB4 Biosynthesis in Whole Blood | Human | 0.9 µM | [12] |
Table 2: In Vivo Efficacy (ED50)
| Compound | Model | Species | ED50 | Reference |
| This compound | LTB4-mediated Neutrophil Infiltration | Guinea Pig | 0.1 mg/kg p.o. | [8] |
| LTB4-mediated Neutrophil Infiltration | Murine | 2.8 mg/kg p.o. | [8] | |
| Zileuton | Ex vivo LTB4 Biosynthesis Inhibition | Rat | 2 mg/kg p.o. | [12] |
| Antigen-induced 6-sulfidopeptide LT formation | Rat | 3 mg/kg p.o. | [12] | |
| Arachidonic Acid-induced Mouse Ear Edema | Mouse | 31 mg/kg | [12] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for accurate interpretation.
Leukotriene B4 (LTB4) Receptor Binding Assay (for this compound)
This assay measures the ability of a compound to displace radiolabeled LTB4 from its receptor.
-
Preparation of Cell Membranes: Neutrophils or spleen cells are homogenized and centrifuged to isolate the cell membrane fraction containing the LTB4 receptors.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of [3H]LTB4 (radiolabeled LTB4) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free [3H]LTB4 are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound [3H]LTB4, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated.
5-Lipoxygenase (5-LOX) Inhibition Assay (for Zileuton)
This assay determines the ability of a compound to inhibit the enzymatic activity of 5-LOX.
-
Enzyme Source: A supernatant fraction from sonicated rat basophilic leukemia (RBL-1) cells or polymorphonuclear leukocytes (PMNLs) is used as the source of 5-LOX.
-
Enzymatic Reaction: The enzyme preparation is pre-incubated with varying concentrations of the test compound (Zileuton). The reaction is initiated by adding the substrate, arachidonic acid.
-
Product Measurement: The reaction is stopped, and the products of 5-LOX activity, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4), are extracted and quantified using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a compound to block the migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood.
-
Chemotaxis Chamber: A multi-well chamber with a microporous membrane is used. The lower wells contain a chemoattractant (e.g., LTB4), and the upper wells contain the isolated neutrophils pre-incubated with the test compound.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower wells is quantified by microscopy or a cell viability assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neutrophil migration (IC50) is calculated.
Visualizing the Mechanisms and Workflow
To further clarify the distinct roles of this compound and Zileuton, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating such compounds.
Caption: 5-Lipoxygenase pathway and points of inhibition.
Caption: Workflow for evaluating leukotriene pathway inhibitors.
Conclusion
This compound and Zileuton represent two distinct strategies for modulating the inflammatory effects of leukotrienes. Zileuton, as a 5-lipoxygenase inhibitor, provides a broad suppression of the pathway, which has been clinically validated for the treatment of asthma.[13][14] this compound, a potent and selective LTB4 receptor antagonist, offers a more targeted approach, with preclinical data suggesting its potential in LTB4-driven inflammatory conditions.[8][9] The choice between these two compounds in a research or therapeutic context will depend on the specific goals of the intervention and the desired level of pathway modulation. Further head-to-head clinical studies would be necessary to definitively compare their therapeutic efficacy and safety profiles in various inflammatory diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zileuton - Wikipedia [en.wikipedia.org]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Reproducibility of CP-195543 Effects: A Review of Preclinical and Clinical Data
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is critical for assessing its therapeutic potential. This guide provides a comprehensive comparison of the published preclinical data on CP-195543, a potent leukotriene B4 (LTB4) receptor antagonist, and the outcomes of its subsequent clinical evaluation.
While a direct comparison of reproducibility across multiple independent preclinical studies is not possible due to a lack of such publications, this guide summarizes the key quantitative data from the primary preclinical characterization and contrasts it with the findings from a Phase 2 clinical trial.
Preclinical Efficacy of this compound
The foundational preclinical data for this compound is detailed in a comprehensive study that established its in vitro and in vivo pharmacological profile. The compound was identified as a structurally novel, selective, and potent LTB4 receptor antagonist[1].
In Vitro Activity
This compound demonstrated potent inhibition of LTB4 binding to its receptors and functional antagonism of LTB4-mediated cellular responses. Key quantitative data from these in vitro experiments are summarized in the table below.
| Assay | Species/Cell Type | IC50 / pA2 | Antagonism Type |
| [3H]LTB4 Binding | Human Neutrophils (High-Affinity Receptor) | 6.8 nM (Ki = 4.9 nM) | Noncompetitive |
| [3H]LTB4 Binding | Murine Spleen Membranes | 37.0 nM (Ki = 26.9 nM) | - |
| LTB4-mediated Chemotaxis | Human Neutrophils | 2.4 nM | Noncompetitive |
| LTB4-mediated Chemotaxis | Mouse Neutrophils | 7.5 nM | - |
| LTB4-mediated CD11b Up-regulation | Human Neutrophils (Low-Affinity Receptor) | pA2 = 7.66 | Competitive |
| LTB4-mediated CD11b Up-regulation | Human Neutrophils (Whole Blood) | pA2 = 7.12 | Competitive |
| LTB4-mediated CD11b Up-regulation | Murine Neutrophils (Whole Blood) | pA2 = 7.06 | Competitive |
| LTB4-mediated CD11b Up-regulation | Human Monocytes (Whole Blood) | 270 nM | - |
| LTB4-mediated CD11b Up-regulation | Human Eosinophils (Whole Blood) | 420 nM | - |
Notably, this compound at a concentration of 10 µM did not inhibit chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as complement fragment 5a, interleukin-8, or platelet-activating factor, indicating its selectivity for the LTB4 receptor[1].
In Vivo Activity
Oral administration of this compound effectively blocked LTB4-induced neutrophil infiltration in animal models. In a murine model of collagen-induced arthritis, the compound reduced clinical symptoms and weight loss.
| Model | Species | Endpoint | ED50 / Effective Plasma Concentration |
| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Inhibition of Infiltration | 0.1 mg/kg p.o. |
| LTB4-mediated Neutrophil Infiltration | Mouse | Inhibition of Infiltration | 2.8 mg/kg p.o. |
| IL-1-exacerbated Collagen-Induced Arthritis | Mouse | Reduction of Clinical Symptoms and Weight Loss | 0.4 to 0.5 µg/ml (half-maximal effects) |
Clinical Trial in Rheumatoid Arthritis
A Phase 2 clinical trial (NCT00424294) was conducted to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis in patients inadequately controlled on methotrexate[2].
Study Design and Outcome
The study was a randomized, double-blind, placebo-controlled, parallel-group trial. However, trial enrollment was prematurely discontinued on December 3, 2007. An interim efficacy and safety analysis revealed an overall poor tolerability profile and a high discontinuation rate for the dual therapy of this compound and celecoxib[2]. It is important to note that the decision to halt the trial was not based on any efficacy or serious safety concerns[2]. The trial was completed on February 27, 2008, with the previously enrolled participants[2].
Experimental Protocols
In Vitro [3H]LTB4 Receptor Binding Assays
-
Human Neutrophil Membrane Preparation: Human neutrophils were isolated and membranes prepared.
-
Binding Assay: Membranes were incubated with [3H]LTB4 in the presence or absence of this compound. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was determined by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves. Scatchard analysis was used to determine the nature of the antagonism (competitive vs. noncompetitive)[1].
In Vivo LTB4-mediated Neutrophil Infiltration
-
Animal Models: Guinea pigs and mice were used.
-
Procedure: this compound was administered orally one hour before an intradermal injection of LTB4.
-
Measurement: The infiltration of neutrophils into the skin was quantified.
-
Data Analysis: ED50 values were calculated from dose-response curves[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for evaluating its in vivo efficacy.
Caption: LTB4 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Workflow for In Vivo Efficacy Testing of this compound.
Conclusion on Reproducibility
Based on the publicly available data, the preclinical effects of this compound, as detailed in the primary pharmacological profile, have not been independently reproduced in other published studies. This limits a direct assessment of the reproducibility of the specific quantitative data (e.g., IC50, ED50 values) by other research groups.
The progression of this compound to a Phase 2 clinical trial suggests that the initial preclinical findings were considered robust enough to warrant clinical investigation. However, the trial's early termination due to poor tolerability, rather than a lack of efficacy, means that the clinical data does not fully confirm or refute the therapeutic efficacy suggested by the preclinical models.
References
A Comparative Guide to Leukotriene Pathway Blockade: CP-195543 vs. Montelukast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing crucial roles in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and rheumatoid arthritis. The leukotriene signaling cascade is broadly divided into two main branches: the Leukotriene B4 (LTB4) pathway and the cysteinyl leukotriene (CysLT) pathway. This guide provides a detailed comparison of two distinct antagonists targeting these pathways: CP-195543, a selective LTB4 receptor antagonist, and Montelukast, a selective CysLT1 receptor antagonist. This comparison aims to provide an objective overview of their mechanisms of action, performance based on experimental data, and the methodologies used to evaluate their efficacy.
Mechanism of Action: Targeting Different Arms of the Leukotriene Pathway
This compound and Montelukast exhibit their anti-inflammatory effects by targeting different receptors within the leukotriene signaling cascade.
This compound is a selective antagonist of the high-affinity LTB4 receptor (BLT1). LTB4 is a powerful chemoattractant for neutrophils, playing a significant role in neutrophil migration to sites of inflammation. By blocking the BLT1 receptor, this compound inhibits the downstream signaling that leads to neutrophil chemotaxis and activation.
Montelukast , on the other hand, is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors and are involved in increasing vascular permeability and promoting eosinophil migration.[2] Montelukast competitively blocks the CysLT1 receptor, thereby preventing these pro-inflammatory effects, particularly in the airways.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Montelukast from preclinical and clinical studies. Direct comparison should be approached with caution due to the different target receptors and experimental models employed.
Table 1: In Vitro Potency
| Compound | Target Receptor | Assay | Species | IC50 / Ki | Citation |
| This compound | LTB4 (BLT1) | [3H]LTB4 Binding | Human Neutrophils | IC50: 6.8 nM (Ki: 4.9 nM) | [3] |
| LTB4 (BLT1) | [3H]LTB4 Binding | Murine Spleen Membranes | IC50: 37.0 nM (Ki: 26.9 nM) | [3] | |
| LTB4 (BLT1) | Neutrophil Chemotaxis | Human | IC50: 2.4 nM | [3] | |
| LTB4 (BLT1) | Neutrophil Chemotaxis | Mouse | IC50: 7.5 nM | [3] | |
| Montelukast | CysLT1 | [3H]LTD4 Binding | Guinea Pig Lung Membranes | Ki: 0.18 ± 0.04 nM | |
| CysLT1 | LTD4-induced Contraction | Guinea Pig Trachea | pA2: 9.3 |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | ED50 | Citation |
| This compound | LTB4-mediated Neutrophil Infiltration | Guinea Pig Skin | Inhibition of Neutrophil Infiltration | 0.1 mg/kg, p.o. | [3] |
| LTB4-mediated Neutrophil Infiltration | Murine Skin | Inhibition of Neutrophil Infiltration | 2.8 mg/kg, p.o. | [3] | |
| Montelukast | Ovalbumin-induced Bronchoconstriction | Rat | Inhibition of Bronchoconstriction | 0.03 ± 0.001 mg/kg, p.o. | |
| Ascaris-induced Bronchoconstriction | Squirrel Monkey | Inhibition of Early & Late Phase Bronchoconstriction | 0.03-0.1 mg/kg, p.o. |
Note: ED50 is the median effective dose. p.o. indicates oral administration.
Table 3: Clinical Efficacy (Asthma)
| Compound | Study Population | Primary Endpoint | Result | Citation |
| Montelukast | Adults and adolescents (≥15 years) with chronic asthma | Change in Forced Expiratory Volume in 1 second (FEV1) | Significant improvement in FEV1 compared to placebo. | [4] |
| Children (6-14 years) with mild persistent asthma | Change in FEV1 | Significant improvement in FEV1 compared to placebo. | [3] | |
| Adults with acute asthma | Change in FEV1 | Intravenous montelukast showed rapid improvement in FEV1 compared to placebo.[5] | [5] |
Note: FEV1 is a measure of lung function.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for its target receptor.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Montelukast in asthmatic patients 6 years-14 years old with an FEV1 > 75% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of montelukast in mild persistent asthmatic patients with near-normal lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
A Comparative Analysis of CP-195543: A Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and comparative analysis of CP-195543, a selective and potent leukotriene B4 (LTB4) receptor antagonist. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of this compound with other notable LTB4 receptor antagonists. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in inflammatory diseases.
Executive Summary
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by activating its high-affinity receptor, BLT1, on the surface of leukocytes. This activation triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonism of the LTB4 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions. This compound has emerged as a structurally novel and highly potent LTB4 receptor antagonist. This guide provides a comparative overview of its preclinical pharmacological profile against other LTB4 antagonists, BIIL 284 and LY293111, based on available data.
Data Presentation: Comparative In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and its comparators. The data has been compiled from various preclinical studies. It is important to note that direct statistical comparison between these compounds is challenging as the data originates from different studies not designed for head-to-head comparison.
Table 1: Comparative In Vitro Activity of LTB4 Receptor Antagonists
| Compound | Target | Assay | Species | IC50 / Ki | Reference |
| This compound | High-affinity LTB4 Receptor | [3H]LTB4 Binding | Human Neutrophils | IC50: 6.8 nM (Ki: 4.9 nM) | [1][2] |
| High-affinity LTB4 Receptor | [3H]LTB4 Binding | Murine Spleen Membranes | IC50: 37.0 nM (Ki: 26.9 nM) | [1][2] | |
| LTB4-mediated Chemotaxis | Neutrophil Chemotaxis | Human | IC50: 2.4 nM | [1][2] | |
| LTB4-mediated Chemotaxis | Neutrophil Chemotaxis | Mouse | IC50: 7.5 nM | [1][2] | |
| LTB4-mediated CD11b Up-regulation | Whole Blood Assay | Human Monocytes | IC50: 270 nM | [1][2] | |
| LTB4-mediated CD11b Up-regulation | Whole Blood Assay | Human Eosinophils | IC50: 420 nM | [1][2] | |
| BIIL 284 (active metabolites BIIL 260 & BIIL 315) | LTB4 Receptor | [3H]LTB4 Binding | Human Neutrophil Membranes | Ki: 1.7 nM (BIIL 260), 1.9 nM (BIIL 315) | [3] |
| LTB4-induced Ca2+ Release | Fura-2 Assay | Human Neutrophils | IC50: 0.82 nM (BIIL 260), 0.75 nM (BIIL 315) | [3] | |
| LY293111 | LTB4 Receptor | Not Specified | Not Specified | Not Specified in provided abstracts | |
| Allergen-induced Neutrophil Influx | Bronchoalveolar Lavage | Human (Asthmatic Subjects) | Significant reduction | [4] |
Table 2: Comparative In Vivo Activity of LTB4 Receptor Antagonists
| Compound | Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| This compound | LTB4-mediated Neutrophil Infiltration | Guinea Pig Skin | Inhibition of Infiltration | ED50: 0.1 mg/kg p.o. | [1] |
| LTB4-mediated Neutrophil Infiltration | Murine Skin | Inhibition of Infiltration | ED50: 2.8 mg/kg p.o. | [1] | |
| IL-1-exacerbated Collagen-induced Arthritis | Mouse | Reduction of Clinical Symptoms | Half-maximal effects at plasma levels of 0.4-0.5 µg/ml | [1] | |
| BIIL 284 | LTB4-induced Mouse Ear Inflammation | Mouse | Inhibition of Inflammation | ED50: 0.008 mg/kg p.o. | [3] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | ED50: 0.03 mg/kg p.o. | [3] | |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50: 0.004 mg/kg p.o. | [3] | |
| LY293111 | Allergen-induced Responses in Asthma | Human | Neutrophil Influx | 112 mg t.i.d. for 7 days | [4] |
| Pancreatic Cancer Xenografts | Athymic Mice | Inhibition of Tumor Growth | Marked inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
LTB4 Receptor Binding Assay (Human Neutrophils)
This protocol is a standard method for determining the affinity of a compound for the LTB4 receptor.
-
Isolation of Human Neutrophils: Human polymorphonuclear leukocytes (PMNs) are isolated from fresh venous blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.
-
Membrane Preparation: Isolated neutrophils are resuspended in a hypotonic buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (e.g., this compound). The incubation is typically carried out at 4°C to minimize metabolism of the radioligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]LTB4, is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled LTB4. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[1][6]
LTB4-Induced Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of neutrophils towards a chemoattractant, in this case, LTB4.
-
Neutrophil Isolation: Human neutrophils are isolated as described in the receptor binding assay protocol.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with a medium containing LTB4 at a concentration known to induce maximal chemotaxis. The upper chamber is loaded with the isolated neutrophils, which have been pre-incubated with varying concentrations of the test compound or vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 60-90 minutes).
-
Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Diff-Quik), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of the LTB4-induced chemotaxis, is calculated from the dose-response curve.[7][8]
Mandatory Visualization
LTB4 Signaling Pathway and Point of Antagonist Intervention
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Comparative Analysis
Caption: Workflow for in vitro comparison of LTB4 receptor antagonists.
Logical Relationship of LTB4-Mediated Inflammation
Caption: Logical flow of LTB4's role in the inflammatory cascade.
References
- 1. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
CP-195543: A Comparative Performance Analysis Against Industry Standard Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of CP-195543, a potent and selective leukotriene B4 (LTB4) receptor antagonist, against other key industry players. The data presented herein is curated from preclinical pharmacological studies to offer an objective comparison for researchers and professionals in drug development.
Executive Summary
This compound is a structurally novel LTB4 receptor antagonist that has demonstrated high potency in various in vitro and in vivo models. It exhibits a distinct pharmacological profile, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils and a competitive antagonist at the low-affinity receptor. This dual mechanism contributes to its efficacy in blocking LTB4-mediated inflammatory responses. This guide will delve into a comparative analysis of this compound with other notable LTB4 receptor antagonists, namely CP-105696 and BIIL 284 (amelubant), highlighting key performance indicators and providing detailed experimental methodologies for the assays cited.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to CP-105696 and BIIL 284.
In Vitro Potency and Receptor Binding Affinity
| Compound | Assay | Species | Cell/Tissue Type | Parameter | Value | Citation |
| This compound | [3H]LTB4 Binding | Human | Neutrophils (High-affinity receptor) | IC50 | 6.8 nM | [1] |
| Human | Neutrophils (High-affinity receptor) | Ki | 4.9 nM | [1] | ||
| [3H]LTB4 Binding | Murine | Spleen Membranes | IC50 | 37.0 nM | [2] | |
| Murine | Spleen Membranes | Ki | 26.9 nM | [2] | ||
| Neutrophil Chemotaxis | Human | Neutrophils | IC50 | 2.4 nM | [2] | |
| Neutrophil Chemotaxis | Mouse | Neutrophils | IC50 | 7.5 nM | [2] | |
| CD11b Up-regulation | Human | Neutrophils (Low-affinity receptor) | pA2 | 7.66 | [2] | |
| CD11b Up-regulation | Human | Neutrophils (in whole blood) | pA2 | 7.12 | [1] | |
| CP-105696 | [3H]LTB4 Binding | Human | Neutrophils (High-affinity receptor) | IC50 | 6.7 nM | [1] |
| Human | Neutrophils (High-affinity receptor) | Ki | 4.8 nM | [1] | ||
| CD11b Up-regulation | Human | Neutrophils (in whole blood) | IC50 | 54.7 µM | [1] | |
| BIIL 284 (active metabolites) | LTB4 Receptor Binding | Human | Neutrophil Cell Membranes | Ki (BIIL 260) | 1.7 nM | [3] |
| LTB4 Receptor Binding | Human | Neutrophil Cell Membranes | Ki (BIIL 315) | 1.9 nM | [3] | |
| Intracellular Ca2+ Release | Human | Neutrophils | IC50 (BIIL 260) | 0.82 nM | [3] | |
| Intracellular Ca2+ Release | Human | Neutrophils | IC50 (BIIL 315) | 0.75 nM | [3] |
In Vivo Efficacy
| Compound | Model | Species | Endpoint | ED50 / Effective Dose | Citation |
| This compound | LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | 0.1 mg/kg p.o. | [2] |
| LTB4-mediated Neutrophil Infiltration | Murine | Skin | 2.8 mg/kg p.o. | [2] | |
| BIIL 284 | LTB4-induced Mouse Ear Inflammation | Mouse | Ear Edema | 0.008 mg/kg p.o. | [3] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Neutrophil Infiltration | 0.03 mg/kg p.o. | [3] | |
| LTB4-induced Neutropenia | Monkey | Neutrophil Count | 0.004 mg/kg p.o. | [3] | |
| CP-105696 | Murine Collagen-Induced Arthritis | Mouse | Clinical Severity & Joint Damage | 1-10 mg/kg/day | [4] |
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Receptor Signaling Pathway
Leukotriene B4 is a potent lipid mediator of inflammation that exerts its effects through two G protein-coupled receptors, BLT1 and BLT2.[5] The binding of LTB4 to these receptors on immune cells, such as neutrophils, triggers a cascade of intracellular signaling events. This leads to cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to the inflammatory process. This compound acts as an antagonist at these receptors, thereby blocking the downstream signaling and mitigating the inflammatory response.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a classic method used to evaluate the chemotactic response of cells, such as neutrophils, towards a chemoattractant like LTB4. The workflow involves isolating neutrophils, setting up the chamber with the chemoattractant in the lower well and the cells in the upper well separated by a porous membrane, and then quantifying the number of cells that migrate through the membrane.
Experimental Protocols
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol is a generalized procedure for assessing the effect of LTB4 receptor antagonists on neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with microporous filters (e.g., 3-5 µm pore size)
-
Leukotriene B4 (LTB4)
-
This compound and other test compounds
-
Appropriate cell culture medium (e.g., HBSS with Ca2+ and Mg2+)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in culture medium at a concentration of 1-2 x 106 cells/mL.
-
Compound Preparation: Prepare stock solutions of LTB4 and test compounds (this compound, etc.) in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Assay Setup:
-
Add the culture medium containing the desired concentration of LTB4 to the lower wells of the Boyden chamber. For control wells, add medium without LTB4.
-
Place the microporous membrane over the lower wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the test compounds or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Analysis:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
LTB4-Induced CD11b Up-regulation Assay by Flow Cytometry
This protocol outlines a method to measure the expression of the activation marker CD11b on the surface of neutrophils in response to LTB4 stimulation and the inhibitory effect of antagonists.[6]
Materials:
-
Fresh whole blood or isolated neutrophils
-
Leukotriene B4 (LTB4)
-
This compound and other test compounds
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody
-
Fixing solution (e.g., 1% paraformaldehyde)
-
Lysing solution (for whole blood)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
If using whole blood, collect it in heparinized tubes.
-
If using isolated neutrophils, prepare them as described in the chemotaxis assay protocol.
-
-
Compound Incubation:
-
In a 96-well plate or microcentrifuge tubes, add small aliquots of whole blood or isolated neutrophil suspension.
-
Add various concentrations of the test compounds or vehicle control and incubate for 10-15 minutes at 37°C.
-
-
LTB4 Stimulation:
-
Add LTB4 to each well/tube to a final concentration known to induce submaximal CD11b up-regulation (e.g., 10-100 nM). For the unstimulated control, add vehicle.
-
Incubate for a further 10-15 minutes at 37°C.
-
-
Staining:
-
Place the samples on ice to stop the reaction.
-
Add the PE-conjugated anti-CD11b antibody to each sample and incubate for 30 minutes in the dark on ice.
-
-
Sample Processing:
-
For whole blood: Add a red blood cell lysing solution, incubate as per the manufacturer's instructions, and then centrifuge to pellet the white blood cells.
-
For isolated neutrophils: Wash the cells with cold PBS.
-
Resuspend the cell pellet in a fixing solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of CD11b staining for each sample.
-
Calculate the percentage of inhibition of LTB4-induced CD11b up-regulation for each concentration of the test compound.
-
Conclusion
The data presented in this guide highlights the potent and selective antagonistic properties of this compound at the LTB4 receptor. Its in vitro and in vivo performance is comparable, and in some aspects, potentially superior to other LTB4 receptor antagonists like CP-105696, particularly concerning its activity in whole blood. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and other LTB4 pathway modulators. This information is critical for the continued development and evaluation of novel anti-inflammatory therapeutics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CP-195543's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leukotriene B4 (LTB4) receptor antagonist CP-195543 with other relevant compounds. The information is compiled from preclinical studies to support the independent verification of its mechanism of action. This guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] Experimental evidence demonstrates a dual mechanism of action depending on the receptor state. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils, which is primarily involved in chemotaxis. In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which mediates responses like CD11b up-regulation.[3]
Comparative Quantitative Data
To provide a clear comparison of this compound's potency with other LTB4 receptor antagonists, the following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of LTB4 Receptor Antagonists
| Compound | Assay | Species/Cell Type | IC50 / Ki / pA2 | Reference |
| This compound | [3H]LTB4 Binding (High-affinity) | Human Neutrophils | IC50: 6.8 nM (Ki: 4.9 nM) | [1] |
| [3H]LTB4 Binding (High-affinity) | Murine Spleen Membranes | IC50: 37.0 nM (Ki: 26.9 nM) | [1] | |
| Neutrophil Chemotaxis | Human | IC50: 2.4 nM | [1] | |
| Neutrophil Chemotaxis | Mouse | IC50: 7.5 nM | [1] | |
| CD11b Up-regulation | Human Neutrophils | pA2: 7.66 (competitive) | [1] | |
| CD11b Up-regulation (Whole Blood) | Human Neutrophils | pA2: 7.12 | [1] | |
| CD11b Up-regulation (Whole Blood) | Murine Neutrophils | pA2: 7.06 | [1] | |
| U-75302 | LTB4 Binding | Neutrophils | - | [4] |
| LTB4-induced Lung Contraction | Guinea Pig | Antagonist Activity at >0.3 µM | [5] | |
| LY293111 | [3H]LTB4 Binding | Human Neutrophils | IC50: 17.6 nM | [6] |
| [3H]LTB4 Binding | Guinea Pig Lung Membranes | Ki: 7.1 nM | [6] | |
| Neutrophil Chemotaxis | Human | IC50: 6.3 nM | [6] | |
| BIIL 284 (prodrug) | LTB4 Binding | Human Neutrophil Membranes | Negligible | [7] |
| BIIL 260 (active) | LTB4 Binding | Human Neutrophil Membranes | Ki: 1.7 nM | [7] |
| BIIL 315 (active) | LTB4 Binding | Human Neutrophil Membranes | Ki: 1.9 nM | [7] |
Table 2: In Vivo Efficacy of LTB4 Receptor Antagonists
| Compound | Model | Species | Endpoint | ED50 | Reference |
| This compound | LTB4-induced Neutrophil Infiltration | Guinea Pig | Skin | 0.1 mg/kg p.o. | [1] |
| LTB4-induced Neutrophil Infiltration | Mouse | Skin | 2.8 mg/kg p.o. | [1] | |
| BIIL 284 | LTB4-induced Ear Inflammation | Mouse | Ear Edema | 0.008 mg/kg p.o. | [7] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Skin | 0.03 mg/kg p.o. | [7] | |
| LTB4-induced Neutropenia | Monkey | Blood | 0.004 mg/kg p.o. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: LTB4 Signaling Pathway and this compound's Antagonistic Action.
References
- 1. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of CP-195543: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for the novel leukotriene B4 receptor antagonist, CP-195543, are not publicly available, this guide provides a framework for its safe handling and disposal based on established best practices for research-grade chemicals. The cornerstone of this process is a close collaboration with your institution's Environmental Health and Safety (EHS) department.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its pharmacological profile and potential hazards. Although a specific Safety Data Sheet (SDS) is not readily accessible, researchers should treat this compound with the caution required for all novel bioactive molecules.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
II. Step-by-Step Disposal Protocol
The following procedure outlines a safe and compliant method for the disposal of this compound.
-
Consult Your EHS Department: This is the most critical step. Your institution's EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations. They will have established procedures for the disposal of unknown or novel research chemicals.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.
-
Segregate solid waste (e.g., contaminated vials, weighing paper) from liquid waste (e.g., solutions containing the compound).
-
-
Waste Container Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
-
The common name: this compound
-
The quantity of the compound.
-
The date of accumulation.
-
Any known hazards (e.g., "Bioactive Compound," "Handle with Caution").
-
-
-
Secure Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
III. Data Presentation
Due to the proprietary nature of this research compound, no publicly available quantitative data regarding its specific decomposition products, environmental fate, or toxicity for disposal purposes has been identified. Researchers must operate under the assumption that it is a potentially hazardous substance and handle it accordingly.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations established by your institution and its Environmental Health and Safety department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
